Product packaging for 5-Fluoro-8-quinolinol(Cat. No.:CAS No. 387-97-3)

5-Fluoro-8-quinolinol

Cat. No.: B1330089
CAS No.: 387-97-3
M. Wt: 163.15 g/mol
InChI Key: YHXLEKUJMPEQAJ-UHFFFAOYSA-N
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Description

5-Fluoro-8-quinolinol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1330089 5-Fluoro-8-quinolinol CAS No. 387-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLEKUJMPEQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276920
Record name 5-Fluoro-8-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387-97-3
Record name 387-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-8-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-8-quinolinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 5-Fluoro-8-quinolinol, a key intermediate in the development of various pharmaceutical agents. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflow.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the construction of the quinoline ring system through well-established reactions, primarily the Skraup synthesis and its variations. This approach involves the cyclization of an appropriately substituted aminophenol with a three-carbon electrophile.

Skraup Synthesis: A Classic Approach

The Skraup synthesis is a cornerstone in quinoline chemistry, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, the logical precursor is 2-amino-4-fluorophenol.

Reaction Scheme:

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent cyclization and oxidation yield the final quinoline product. While a robust method, the classic Skraup reaction is known for its often vigorous and sometimes violent nature, requiring careful control of reaction conditions.

A general procedure adaptable for this synthesis is as follows:

General Experimental Protocol (Adapted Skraup Synthesis):

A solution of the required 2-aminophenol (in this case, 2-amino-4-fluorophenol) is prepared in aqueous hydrochloric acid (e.g., 6 N HCl) and heated to reflux.[1] Acrolein, or a suitable precursor, is then added dropwise to the refluxing solution. The reaction mixture is maintained at reflux for a specified period to ensure complete cyclization. After cooling, the reaction mixture is neutralized with a base (e.g., 6 N NaOH) to a pH of approximately 7. The product is then extracted using an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography.

Quantitative Data Summary for Skraup-type Synthesis

Starting MaterialReagentsOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-amino-4-fluorophenolAcrolein, HCl(Not specified in general procedure)Water/EtOAcReflux2+Data not available
o-aminophenolAcrolein, HCl, Acetic Acido-nitrophenolWater90-1005136 (based on o-aminophenol)

Logical Workflow for Skraup Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2_amino_4_fluorophenol 2-amino-4-fluorophenol Reaction_Vessel Reaction Mixture 2_amino_4_fluorophenol->Reaction_Vessel Acrolein Acrolein (from Glycerol) Acrolein->Reaction_Vessel HCl Aqueous HCl HCl->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_Vessel Neutralization Neutralization (NaOH) Reaction_Vessel->Neutralization Extraction Solvent Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Skraup synthesis workflow for this compound.

Alternative Synthesis Routes

While the Skraup synthesis is a primary method, other strategies can be employed to construct the this compound scaffold.

Friedländer Synthesis

The Friedländer synthesis offers an alternative route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method could potentially be adapted for the synthesis of this compound, although specific examples in the literature are less common than the Skraup approach.

Synthesis from 8-Aminoquinoline Derivatives

Another potential, though less direct, route involves the diazotization of a corresponding 5-fluoro-8-aminoquinoline followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. This multi-step process would require the initial synthesis of the fluorinated 8-aminoquinoline.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The biological activity of this compound is an active area of research. One of the key mechanisms of action for 8-hydroxyquinolines is their ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogens and cancer cells.

Recent studies on other 8-hydroxyquinoline derivatives have implicated their involvement in the inhibition of enzymes such as FoxM1, a transcription factor involved in cell proliferation and migration in cancer.[5] While the specific signaling pathways modulated by this compound are not yet fully elucidated, a hypothetical pathway based on the known activities of related compounds can be proposed.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_compound Compound Action cluster_enzyme Enzyme Inhibition cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome Compound This compound Enzyme Target Enzyme (e.g., FoxM1) Compound->Enzyme Inhibits Pathway Cell Proliferation & Migration Pathways Enzyme->Pathway Regulates Outcome Inhibition of Cancer Cell Growth Pathway->Outcome Leads to

Caption: Potential mechanism of this compound action.

References

A Technical Guide to the Biological Activities of 5-Fluoro-8-Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including potent antimicrobial and anticancer properties. The introduction of a fluorine atom at the C-5 position of this scaffold can significantly enhance its metabolic stability and membrane permeability, leading to improved therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 5-fluoro-8-quinolinol and its derivatives, with a focus on their anticancer and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The primary proposed mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound and related derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference CompoundReference IC50 (µM)Citation
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (amelanotic melanoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[1]
MDA-MB-231 (breast adenocarcinoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[1]
A549 (lung adenocarcinoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (Burkitt's lymphoma)5-10 fold lower than ClioquinolClioquinolNot specified[2]

Note: Data for direct this compound anticancer activity is limited in the provided search results. The table includes closely related 5-substituted 8-hydroxyquinoline derivatives to provide context for the potential of this scaffold.

Experimental Protocols for Anticancer Activity Assessment

1.2.1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

  • Materials:

    • Synthesized this compound derivatives

    • Human cancer cell lines (e.g., MDA-MB-231, A549, C-32)

    • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

    • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

1.2.2. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to determine the effect of the test compounds on the cell cycle distribution.[4]

  • Materials:

    • Treated and untreated cancer cells

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.[4]

    • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).[4]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence.[4]

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.[4]

Visualized Mechanism of Action

The following diagram illustrates the proposed mechanism of action for fluoroquinolone derivatives as anticancer agents, which involves the inhibition of Topoisomerase II, leading to DNA damage and apoptosis.

anticancer_mechanism Fluoroquinolone Fluoroquinolone Derivative TopoisomeraseII Topoisomerase II Fluoroquinolone->TopoisomeraseII Inhibition DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Anticancer mechanism of fluoroquinolone derivatives.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic activity.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of this compound and related derivatives.

Table 2.1: Antibacterial Activity

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium4-16Not specifiedNot specified[5]
CiprofloxacinEnterobacteriaceae0.03-0.23 mg/L--[6]
Pseudomonas aeruginosa0.37 mg/L--[6]
Staphylococcus aureus0.75 mg/L--[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Methicillin-resistant S. aureus (MRSA)Comparable to Oxacillin/CiprofloxacinOxacillin/CiprofloxacinNot specified[1]

Table 2.2: Antifungal Activity

Compound/DerivativeFungal Strain(s)MIC (µg/mL)EC50 (mM)Reference CompoundReference MIC/EC50Citation
Triazole-8-hydroxyquinoline derivativesCandida glabrata, C. parapsilosis, C. albicans, C. krusei31.25-1000-Fluconazole1.95-62.5[5]
8-hydroxyquinoline derivative 2Botrytis cinerea-0.0021AzoxystrobinNot specified[7]
Sclerotinia sclerotiorum-0.0016AzoxystrobinNot specified[7]
Fusarium graminearum-0.0124AzoxystrobinNot specified[7]
Fusarium oxysporum-0.0059AzoxystrobinNot specified[7]
Magnaporthe oryzae-0.0120AzoxystrobinNot specified[7]
8-hydroxyquinoline derivative 5hCandida spp. and dermatophytes4-Not specifiedNot specified[8]
Experimental Protocols for Antimicrobial Activity Assessment

2.2.1. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacterial strains.[6]

  • Materials:

    • Synthesized this compound derivatives

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Agar (MHA)

    • Saline solution (0.85%)

    • Petri dishes

    • Inoculator

  • Procedure:

    • Compound Preparation: Prepare a series of twofold dilutions of the test compounds.

    • Agar Plate Preparation: Add a defined volume of each compound dilution to molten MHA, mix well, and pour into petri dishes. Allow the agar to solidify.

    • Inoculum Preparation: Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.

    • Inoculation: Using a multipoint inoculator, inoculate the surface of the agar plates with the bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

Synthesis and Workflow

The development of novel this compound derivatives often involves a multi-step synthetic process followed by a systematic biological screening workflow.

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for generating novel derivatives from a 5-fluoro-2-methyl-8-nitroquinoline starting material.

synthetic_workflow Start Start: 5-Fluoro-2-methyl-8-nitroquinoline Step1 Step 1: Reduction of Nitro Group (e.g., SnCl2/HCl) Start->Step1 Intermediate Intermediate: 8-Amino-5-fluoro-2-methylquinoline Step1->Intermediate Step2 Step 2: Derivatization of Amino Group (Amide or Sulfonamide Formation) Intermediate->Step2 Library Library of Novel Derivatives Step2->Library Characterization Characterization (NMR, MS, HPLC) Library->Characterization Screening Biological Screening Characterization->Screening

Synthetic workflow for generating novel derivatives.
Preclinical Drug Discovery Workflow

The subsequent diagram outlines a typical preclinical workflow for evaluating quinoline-based drug candidates, from initial computational screening to in vivo studies.

preclinical_workflow Computational Computational Screening InVitro In Vitro Assays (Biological Activity) Computational->InVitro InVivo In Vivo Studies (Efficacy and Toxicity) InVitro->InVivo Lead Lead Compound InVivo->Lead

Preclinical workflow for quinoline drug candidates.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The introduction of the 5-fluoro substituent offers advantages in terms of metabolic stability and bioavailability. The data and protocols presented in this guide highlight the broad spectrum of activity and provide a solid foundation for further research and development in this area. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds, and exploring novel therapeutic applications for this versatile scaffold.

References

5-Fluoro-8-quinolinol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 387-97-3[1][2][3]

Molecular Formula: C₉H₆FNO

Molecular Weight: 163.15 g/mol [2]

This guide provides a comprehensive overview of 5-Fluoro-8-quinolinol, a halogenated derivative of 8-hydroxyquinoline. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the diverse biological activities exhibited by the 8-hydroxyquinoline scaffold. This document outlines key chemical data, plausible synthetic routes, experimental protocols for evaluating its biological activity, and a discussion of its potential mechanisms of action.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 387-97-3[1][2][3]
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Synonyms 5-Fluorooxine

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Skraup or Friedländer reactions. These methods are adaptable for the synthesis of various substituted quinolines.

Protocol 1: Hypothetical Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a potential starting material would be a suitably substituted aminophenol.

Reaction Scheme:

G reactant1 2-Amino-4-fluorophenol reaction + reactant1->reaction reactant2 Glycerol reactant2->reaction reagents H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) reagents->reaction product This compound reaction->product Heat

Caption: Hypothetical Skraup synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add 2-amino-4-fluorophenol and a mild oxidizing agent.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

  • Glycerol Addition: Add glycerol dropwise to the reaction mixture.

  • Heating: Heat the mixture under reflux for several hours. The reaction is often vigorous and should be monitored carefully. The use of ferrous sulfate can help to moderate the reaction.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by steam distillation.

Protocol 2: Hypothetical Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Reaction Scheme:

G reactant1 2-Amino-3-fluorobenzaldehyde reaction + reactant1->reaction reactant2 Acetaldehyde reactant2->reaction catalyst Acid or Base Catalyst catalyst->reaction product This compound reaction->product Heat

Caption: Hypothetical Friedländer synthesis of this compound.

Detailed Methodology:

  • Reactant Mixture: Combine 2-amino-3-fluorobenzaldehyde and a compound containing an α-methylene group (e.g., acetaldehyde) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add an acid or base catalyst to the mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. Their mechanism of action is thought to involve the disruption of metal homeostasis within cancer cells, leading to the inhibition of key cellular processes and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives make them potential candidates for the development of new antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Metal Chelation

A primary proposed mechanism of action for the biological activities of 8-hydroxyquinoline derivatives is their ability to act as chelating agents. By binding to essential metal ions, they can disrupt the function of metalloenzymes that are crucial for cellular processes.

G cluster_0 Cellular Environment HQ This compound Chelation Chelation HQ->Chelation Binds Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal->Chelation Binds Enzyme Metalloenzyme (Active) Inactive_Enzyme Metalloenzyme (Inactive) Chelation->Inactive_Enzyme

Caption: Proposed mechanism of action via metal chelation.

This chelation can lead to a variety of downstream effects, including the inhibition of DNA replication, protein synthesis, and cellular respiration, ultimately resulting in cell death. The presence of the fluorine atom in this compound can influence its lipophilicity and electronic properties, potentially enhancing its cell permeability and chelating ability.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its structural similarity to known biologically active 8-hydroxyquinoline derivatives suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Spectroscopic Profile of 5-Fluoro-8-quinolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-8-quinolinol, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. An interpretation of the spectral data is also provided to aid in structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to collate experimental data, some values may be based on theoretical predictions or comparison with structurally similar compounds due to the limited availability of publicly accessible raw experimental data.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7 - 8.9ddJ ≈ 4.5, 1.5 Hz
H-3~7.5 - 7.7ddJ ≈ 8.5, 4.5 Hz
H-4~8.4 - 8.6ddJ ≈ 8.5, 1.5 Hz
H-6~7.1 - 7.3(d, JH-F)J ≈ 9.0 Hz
H-7~7.4 - 7.6dJ ≈ 8.5 Hz
8-OH~9.0 - 10.0br s-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~148 - 150
C-3~122 - 124
C-4~135 - 137
C-4a~138 - 140
C-5~155 - 158 (d, ¹JC-F ≈ 250 Hz)
C-6~110 - 112 (d, ²JC-F ≈ 20 Hz)
C-7~128 - 130 (d, ⁴JC-F ≈ 3 Hz)
C-8~150 - 152 (d, ³JC-F ≈ 10 Hz)
C-8a~128 - 130

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200BroadO-H stretch (phenolic)
~3100 - 3000MediumAromatic C-H stretch
~1620 - 1580StrongC=N stretch (quinoline ring)
~1500 - 1450StrongAromatic C=C stretch
~1250 - 1200StrongC-F stretch
~1200 - 1150StrongC-O stretch (phenolic)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular Ion)
135Variable[M - CO]⁺
116Variable[M - F - CO]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.

Interpretation of Spectra

The spectroscopic data provides a detailed fingerprint of the this compound molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The downfield shifts of H-2 and H-4 are characteristic of their positions adjacent to the nitrogen atom. The fluorine atom at position 5 will introduce splitting to the neighboring proton H-6, resulting in a doublet. The hydroxyl proton at position 8 will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two-, three-, and four-bond couplings to fluorine will also be observable for the adjacent carbons, providing valuable structural confirmation.

  • IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the high-frequency region, indicative of the O-H stretching of the phenolic group. The strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core. A strong band corresponding to the C-F stretch is also expected.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (163.15 g/mol ). Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO) from the phenolic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used.[1] Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[1] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet or thin film method is commonly used.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Thin Solid Film Method:

  • Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., dichloromethane or acetone).[2]

  • Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[2]

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[3]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[3]

  • Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a series of characteristic fragment ions.[3]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Structural Confirmation & Interpretation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Solubility and stability of 5-Fluoro-8-quinolinol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-8-quinolinol, a key intermediate and active compound in various research and development endeavors. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate experimental design, formulation development, and analytical method validation. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a robust framework based on the known physicochemical properties of structurally similar quinoline derivatives, alongside detailed experimental protocols for determining these properties.

Executive Summary

This compound is a substituted quinolinol with anticipated low aqueous solubility and good solubility in various organic solvents. Its stability is predicted to be robust under neutral and acidic conditions, while susceptibility to degradation is expected under basic, photolytic, and high-temperature conditions. This guide outlines the predicted solubility and stability profiles, provides detailed experimental methodologies for their determination, and presents visual workflows to aid in experimental planning.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Based on the general characteristics of quinoline derivatives, a qualitative solubility profile can be predicted. Quantitative determination requires empirical testing as outlined in the experimental protocols.

Predicted Solubility in Various Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the general solubility characteristics of quinoline derivatives, which are typically sparingly soluble in water and more soluble in organic solvents.[1]

Solvent ClassSolventPredicted SolubilityRationale
Aqueous WaterLowThe aromatic quinoline core imparts hydrophobicity.
Buffered Solutions (pH 7.4)LowAt physiological pH, the compound is likely to be in its neutral form with limited aqueous solubility.
Polar Protic MethanolSolubleThe hydroxyl group can participate in hydrogen bonding with the solvent.
EthanolSolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
IsopropanolModerately SolubleIncreased alkyl chain length compared to ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a versatile organic solvent.
AcetonitrileModerately SolubleA polar aprotic solvent with a lower polarity than DMSO and DMF.
AcetoneModerately SolubleA common polar aprotic solvent.
Non-Polar DichloromethaneSparingly SolubleThe polarity of the molecule may limit solubility in non-polar solvents.
HexaneInsolubleThe significant polarity mismatch between the compound and the solvent will likely result in very poor solubility.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods. The following sections outline the predicted stability under various stress conditions.

Predicted Stability under Different Conditions

This table summarizes the expected stability of this compound under forced degradation conditions, drawing parallels from the behavior of other fluoroquinolone and quinoline compounds.[2][3]

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) StableThe quinoline nitrogen is likely to be protonated, which generally enhances stability for this class of compounds.
Neutral (e.g., pH 7) StableExpected to be stable under neutral aqueous conditions for typical experimental durations.
Basic (e.g., 0.1 M NaOH) UnstableThe hydroxyl group can be deprotonated, making the molecule susceptible to oxidative and hydrolytic degradation.
Oxidative (e.g., 3% H₂O₂) Potentially UnstableThe electron-rich aromatic ring system may be susceptible to oxidation.
Photolytic (UV/Vis light) UnstableFluoroquinolone compounds are known to be photolabile, and degradation upon exposure to light is a common pathway.[4]
Thermal (e.g., 60°C) Potentially UnstableElevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The presence of fluorine substituents generally enhances thermal stability.[5]

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

4.1.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

4.1.2 Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

4.1.3 Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib sep1 Centrifuge to pellet solid equilib->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 quant1 Dilute filtered supernatant sep3->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

4.2.1 Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber with controlled light (UV/Vis) exposure

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • Validated stability-indicating HPLC method

4.2.2 Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution of this compound to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Sample Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

    • The method should be able to separate the intact this compound from all degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to identify the mass of the degradation products.

    • Quantify the amount of this compound remaining and the amount of each degradation product formed.

4.2.3 Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc Analyze by Stability-Indicating HPLC-PDA/MS sample->hplc results Identify Degradants & Quantify Purity hplc->results

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided predictions based on analogous compounds and detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. The structured approach and visual workflows are designed to support robust experimental design and data generation in the development of new therapeutics and chemical entities.

References

5-Fluoro-8-quinolinol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-8-quinolinol, a fluorinated derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest for a multitude of research applications. While direct and extensive studies on this specific molecule are nascent, its structural characteristics—combining the potent metal-chelating 8-hydroxyquinoline core with the bioactivity-enhancing properties of a fluorine substituent—suggest a rich potential in medicinal chemistry, materials science, and analytical chemistry. This technical guide consolidates the known physicochemical properties of this compound, extrapolates its potential biological activities based on comprehensive data from structurally related analogs, and provides detailed experimental protocols for its investigation as an anticancer, antimicrobial, and neuroprotective agent, as well as a fluorescent chemosensor.

Introduction: The Promise of a Fluorinated Quinolinol

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry, renowned for its broad spectrum of biological activities and its utility in materials science.[1][2] The core activities of 8-HQ and its derivatives often stem from their potent ability to chelate metal ions, which are crucial for the function of many biological enzymes and processes.[1] The introduction of a fluorine atom at the 5-position is a strategic modification known to enhance key molecular properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This strategic fluorination in this compound is hypothesized to modulate the inherent properties of the 8-hydroxyquinoline core, potentially leading to compounds with enhanced efficacy and novel applications.

Physicochemical Properties and Synthesis

A foundational understanding of this compound begins with its basic chemical and physical characteristics.

Physicochemical Data
PropertyValueReference
CAS Number 387-97-3
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance White to light yellow crystalline powder
Melting Point 110-113 °C
Solubility Predicted to be poorly soluble in water, soluble in organic solvents.[4]
Spectral Data

Preliminary spectral data for this compound has been reported, which is critical for its identification and characterization.

  • ¹H NMR Spectrum: Available data confirms the chemical structure.[5]

  • Infrared (IR) Spectrum: The IR spectrum would be expected to show characteristic peaks for O-H, C-H (aromatic), C=C, C=N, and C-F stretching and bending vibrations, consistent with its structure.[6][7]

Synthesis

The synthesis of 5-substituted-8-hydroxyquinolines can be achieved through various established organic chemistry methodologies. A common approach involves the Skraup-Doebner-von Miller reaction or multi-step synthesis starting from a suitably substituted aniline.[8]

Synthetic Workflow for this compound A 4-Fluoroaniline C Skraup Synthesis A->C B Glycerol, Oxidizing Agent B->C D This compound C->D Cyclization

A possible synthetic route to this compound.

Potential Research Applications and Experimental Protocols

The following sections outline the most promising research avenues for this compound, supported by detailed, generalized experimental protocols to guide researchers in their investigations.

Anticancer Activity

The 8-hydroxyquinoline scaffold is present in numerous compounds with demonstrated anticancer properties.[9][10] These activities are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The addition of fluorine can enhance the cytotoxic potential of quinoline derivatives.[11][12]

Anticancer Mechanism compound This compound cell Cancer Cell compound->cell ros Increased ROS cell->ros Induces pathway Inhibition of Survival Pathways (e.g., NF-κB, PI3K/Akt) cell->pathway Inhibits apoptosis Apoptosis ros->apoptosis pathway->apoptosis

Postulated anticancer signaling pathway.

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

To provide a reference for expected potency, the following table shows IC₅₀ values for other 8-hydroxyquinoline derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[10]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25[15][16]
5,7-dichloro-8-hydroxyquinoline derivativesVariousVaried[17]
Antimicrobial Activity

Quinolone and quinoline derivatives form the basis of many antibacterial and antifungal agents.[16][18][19][20] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase. Fluorination is a key feature of the potent fluoroquinolone class of antibiotics.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[21][22][23][24][25]

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

CompoundOrganismMIC (µg/mL)Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureus, E. faecalis4–16[17]
Neuroprotective Activity

Several 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions involved in neurotoxicity.[26][27][28]

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced death.[29][30]

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

    • Seed cells in 96-well plates and allow them to differentiate if necessary.

  • Neuroprotection Assay:

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Induce neurotoxicity by adding an oxidative stressor (e.g., H₂O₂ or 6-hydroxydopamine).

    • Include a control group with the neurotoxin alone and a vehicle control group.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Determine cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Neuroprotection Assay Workflow A Seed Neuronal Cells B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Incubate 24h C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis E->F

General workflow for assessing neuroprotective effects.
Fluorescent Chemosensor for Metal Ions

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often modulated upon chelation with metal ions.[1][2][31][32][33] This makes them excellent candidates for the development of fluorescent sensors for the detection of various metal ions.

This protocol evaluates the change in fluorescence of this compound upon binding to metal ions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃) in water or the same solvent.

  • Fluorescence Measurement:

    • In a cuvette, place a dilute solution of this compound.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer.

    • Incrementally add small aliquots of a metal ion solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates that this compound can act as a sensor for that particular metal ion.

Conclusion and Future Directions

This compound is a compound with considerable, albeit largely unexplored, research potential. Based on the robust activities of the 8-hydroxyquinoline scaffold and the known benefits of fluorination, it is a prime candidate for investigation in several key areas of drug discovery and materials science. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin systematically evaluating its efficacy as an anticancer, antimicrobial, and neuroprotective agent, and as a fluorescent chemosensor. Future research should focus on generating empirical data for this compound to validate these hypothesized applications, elucidating its precise mechanisms of action, and exploring its structure-activity relationships through the synthesis of further derivatives. Such studies will be instrumental in unlocking the full potential of this promising molecule.

References

Theoretical and Computational Insights into 5-Fluoro-8-quinolinol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its versatile biological activities. The incorporation of a fluorine atom at the 5-position of the quinoline ring is a strategic modification intended to modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document outlines key computational methodologies, predicted molecular properties, and standardized experimental protocols relevant to the characterization and evaluation of this compound.

Theoretical Studies and Computational Modeling

Computational chemistry provides powerful tools to predict the molecular properties and potential biological activity of compounds like this compound before their synthesis and experimental testing. The primary methods employed are Density Functional Theory (DFT) for understanding the electronic structure and molecular properties, and molecular docking to investigate its interactions with protein targets.

Density Functional Theory (DFT) Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties.[1][2][3]

Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. The predicted bond lengths and angles for the quinoline core are expected to be largely consistent with those of the parent 8-hydroxyquinoline.

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, nitrogen, and fluorine atoms are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. For this compound, a typical molecular docking workflow would involve:

  • Target Selection and Preparation: A protein target is selected based on the known biological activities of quinoline derivatives, such as antibacterial or anticancer effects. The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT.

  • Docking Simulation: A docking program is used to fit the ligand into the binding site of the protein. The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Data Presentation

The following tables summarize the predicted physicochemical properties and representative computational data for this compound, based on data from its parent compound and other halogenated derivatives.

PropertyPredicted ValueReference
Molecular FormulaC9H6FNO-
Molecular Weight163.15 g/mol -
pKa~8.5 (for the hydroxyl group)[4]
LogP~2.5[5]
Aqueous SolubilityLow[5]

Table 1: Predicted Physicochemical Properties of this compound

ParameterDescriptionTypical Value Range for 8-Hydroxyquinoline Derivatives
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO3.5 to 4.5 eV
Dipole MomentMeasure of the molecule's overall polarity2.0 to 4.0 Debye
Binding Energy (from docking)Estimated affinity for a target protein-6.0 to -9.0 kcal/mol

Table 2: Representative Computational Data for 8-Hydroxyquinoline Derivatives

Experimental Protocols

The theoretical predictions for this compound should be validated through experimental synthesis and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for the synthesis of quinoline derivatives. A common approach is the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid.[6] Alternatively, functionalization of the 8-hydroxyquinoline core can be performed. A documented synthesis involving 5-fluoro-8-hydroxyquinoline as a starting material confirms its availability for further reactions.[7]

General Procedure for a Betti Reaction using 5-Fluoro-8-hydroxyquinoline: [7]

  • A mixture of 5-fluoro-8-hydroxyquinoline, an aldehyde (e.g., 3-bromobenzaldehyde), and an amine (e.g., benzamide) is stirred in a suitable solvent like ethanol at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the resulting precipitate is filtered, washed with the solvent, and dried to yield the desired product.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, hydroxyl, and nitrogen atoms.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for each of the nine carbon atoms in the quinoline core, with their chemical shifts indicating their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3400 cm⁻¹), C-F stretch (around 1000-1100 cm⁻¹), and various C=C and C=N stretching vibrations of the aromatic rings.[8]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Mandatory Visualizations

Computational Workflow Diagram

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking dft_start Initial 2D Structure of This compound geom_opt Geometry Optimization dft_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop ligand_prep Optimized 3D Ligand geom_opt->ligand_prep protein_prep Protein Target Preparation docking Docking Simulation protein_prep->docking ligand_prep->docking analysis Binding Pose and Interaction Analysis docking->analysis

Caption: A generalized workflow for the computational analysis of this compound.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway fq This compound enzyme Target Enzyme (e.g., DNA Gyrase) fq->enzyme Inhibition dna_rep DNA Replication enzyme->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death

Caption: A diagram illustrating the potential mechanism of antibacterial action of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-8-quinolinol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent chemosensors for the detection of a variety of metal ions.[1][2] The underlying principle of their function lies in the chelation of metal ions by the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold. This binding event often leads to a significant change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, providing a detectable signal.[3] The substitution of different functional groups onto the 8-HQ backbone can modulate its selectivity, sensitivity, and photophysical characteristics.[2]

This document provides detailed application notes and protocols for the use of 5-fluoro-8-quinolinol as a fluorescent probe for metal ion detection. It should be noted that while the synthesis of this compound has been reported, comprehensive studies detailing its quantitative fluorescence response to a wide range of metal ions are not extensively available in the current scientific literature. Therefore, the following protocols are based on established methodologies for similar 8-hydroxyquinoline derivatives and serve as a foundational guide for researchers to characterize and utilize this compound as a fluorescent probe. The provided tables are templates for recording experimental data.

Principle of Detection

The fluorescence of 8-hydroxyquinoline is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement of the fluorescence intensity, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF). The formation of a rigid metal-ligand complex restricts intramolecular rotations, further contributing to the increase in fluorescence quantum yield.[2] The selectivity of this compound towards specific metal ions will depend on factors such as the stability of the resulting complex and the coordination geometry of the metal ion.

General Signaling Pathway of this compound Probe This compound (Weak Fluorescence) Complex [M(this compound)ₓ]ⁿ⁺ Complex (Enhanced Fluorescence) Probe->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Signaling mechanism of the fluorescent probe.

Quantitative Data

Table 1: Photophysical Properties of this compound and its Metal Complexes

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
This compound
+ Zn²⁺
+ Al³⁺
+ Mg²⁺
+ Cd²⁺
+ Cu²⁺
+ Fe³⁺
Solvent:
Concentration:

Table 2: Binding Properties and Detection Limits of this compound for Various Metal Ions

Metal IonBinding Stoichiometry (Probe:Metal)Binding Constant (K_a, M⁻¹)Limit of Detection (LOD, µM)
Zn²⁺
Al³⁺
Mg²⁺
Cd²⁺
Cu²⁺
Fe³⁺
Buffer System:
pH:

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general synthetic procedures for halogenated 8-hydroxyquinolines.

Materials:

  • 8-hydroxyquinoline

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 8-hydroxyquinoline in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add N-Fluorobenzenesulfonimide (NFSI) to the solution in a 1:1.1 molar ratio (8-hydroxyquinoline:NFSI).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow for this compound Start Start Dissolve Dissolve 8-hydroxyquinoline in anhydrous acetonitrile Start->Dissolve Add_NFSI Add N-Fluorobenzenesulfonimide (NFSI) Dissolve->Add_NFSI React Stir at room temperature (24-48h) Add_NFSI->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with water and extract Monitor->Quench Reaction complete Purify Purify by column chromatography Quench->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

A typical synthesis workflow.
Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the general steps for evaluating the fluorescence response of this compound to various metal ions.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer.

    • Prepare working solutions of metal ions at various concentrations by diluting the stock solutions in the same buffer.

  • Fluorescence Measurements:

    • Place the this compound working solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength (to be determined experimentally).

    • Incrementally add aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • This titration curve can be used to determine the binding constant and the limit of detection.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

Procedure:

  • Prepare a series of solutions containing this compound and the target metal ion, where the total molar concentration is kept constant, but the mole fraction of the probe is varied from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.

  • The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex.

Protocol 4: Selectivity Study

Procedure:

  • Prepare a solution of this compound (e.g., 10 µM) in the buffer.

  • Add a fixed concentration (e.g., 5 equivalents) of the target metal ion and record the fluorescence spectrum.

  • To separate solutions of the probe, add the same concentration of various potentially interfering metal ions and record their fluorescence spectra.

  • For competitive selectivity, add the interfering metal ions to a solution of the probe that already contains the target metal ion and observe any changes in fluorescence.

Experimental Workflow for Metal Ion Sensing Start Start Prepare_Solutions Prepare stock solutions of probe and metal ions Start->Prepare_Solutions Fluorescence_Titration Perform fluorescence titration with target metal ion Prepare_Solutions->Fluorescence_Titration Jobs_Plot Determine binding stoichiometry (Job's Plot) Prepare_Solutions->Jobs_Plot Selectivity_Study Conduct selectivity and competition experiments Prepare_Solutions->Selectivity_Study Data_Analysis Analyze data to determine Kₐ, LOD, and selectivity Fluorescence_Titration->Data_Analysis Jobs_Plot->Data_Analysis Selectivity_Study->Data_Analysis End End Data_Analysis->End

Workflow for metal ion detection experiments.
Conclusion

This compound holds promise as a fluorescent probe for the detection of metal ions, leveraging the well-established chemistry of the 8-hydroxyquinoline scaffold. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate its potential. Further experimental work is necessary to fully characterize its photophysical properties, metal ion selectivity, and binding affinities to establish its utility in various applications, including environmental monitoring, biological imaging, and drug development.

References

Application Notes and Protocols for Metal Ion Detection with 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of chelating agents and have been extensively developed as fluorescent chemosensors for detecting various metal ions.[1][2] The introduction of a substituent, such as a fluorine atom at the 5-position to create 5-Fluoro-8-quinolinol, can modulate the electronic properties, selectivity, and sensitivity of the parent molecule.[3] this compound is anticipated to function as a "turn-on" fluorescent sensor. In its free state, the molecule typically exhibits weak fluorescence due to processes like Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] Upon chelation with a metal ion, this process is inhibited, leading to a significant enhancement in fluorescence intensity.[5][6]

This document provides detailed protocols and application notes based on the established methodologies for 8-hydroxyquinoline derivatives, which can be adapted for the use of this compound in metal ion detection. While specific quantitative data for this compound is not widely available, the provided data for analogous compounds serves as a benchmark for expected performance.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism for metal ion detection by 8-hydroxyquinoline derivatives is Chelation-Enhanced Fluorescence (CHEF). The this compound molecule contains nitrogen and oxygen atoms that act as a bidentate chelator, binding to metal ions to form a stable, rigid complex.[1] This complexation restricts intramolecular rotation and inhibits non-radiative decay pathways, such as ESIPT, resulting in a significant increase in the fluorescence quantum yield.[4][5] This "turn-on" fluorescence response is typically highly sensitive and can be selective for specific metal ions depending on factors like ionic radius and coordination geometry.

Free_Ligand This compound (Weak Fluorescence) Chelation Chelation Free_Ligand->Chelation + ESIPT ESIPT Active (Non-Radiative Decay) Free_Ligand->ESIPT Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Chelation Complex [M(5-F-8Q)n] Complex (Highly Fluorescent) Chelation->Complex Rigid Complex Formation CHEF ESIPT Inhibited (Radiative Decay) Complex->CHEF cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis A1 Prepare Probe Stock (e.g., 1 mM in DMSO) B1 Dilute Probe in Buffer (e.g., 10 µM in HEPES) A1->B1 A2 Prepare Metal Ion Stocks (e.g., 10 mM in H₂O) B2 Add Metal Ion Aliquots (Titration) A2->B2 B1->B2 C1 Incubate (2-5 min) B2->C1 C2 Record Fluorescence Spectrum C1->C2 D1 Plot Intensity vs. [Metal Ion] C2->D1 Repeat for each aliquot D2 Determine Selectivity & Calculate LOD D1->D2

References

Application Notes and Protocols: 5-Fluoro-8-quinolinol in Fluorescence Microscopy and Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent compounds with diverse applications in chemistry, biology, and medicine. Their utility stems from their ability to form stable, often fluorescent, complexes with a variety of metal ions. The introduction of a fluorine atom at the 5-position of the 8-HQ scaffold, creating 5-Fluoro-8-quinolinol, is anticipated to modulate its electronic and photophysical properties, potentially leading to enhanced fluorescence quantum yield, altered metal ion selectivity, and improved cell permeability. These characteristics make this compound a promising candidate for a fluorescent probe in various cell imaging applications, including the detection of intracellular metal ions and as an antimicrobial agent with a fluorescent-based mechanism of action.

Due to the limited availability of specific experimental data for this compound, this document provides an overview of its expected properties and applications based on the well-documented characteristics of 8-hydroxyquinoline and its other halogenated derivatives. The protocols provided are generalized for fluorescent quinoline probes and should be adapted and optimized for specific experimental conditions.

Photophysical Properties

The fluorescence of 8-hydroxyquinoline derivatives is highly sensitive to their environment and substitution pattern. The parent compound, 8-HQ, is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][2] Chelation with metal ions restricts this process, often leading to a significant enhancement of fluorescence.[1][2] The introduction of a fluorine atom, an electron-withdrawing group, at the 5-position is expected to influence the pKa of the hydroxyl group and the nitrogen atom, thereby affecting the ESIPT process and the compound's interaction with metal ions.

Table 1: Photophysical Properties of 8-Hydroxyquinoline (Reference Data)

PropertyValueSolvent/Conditions
Absorption Maximum (λ_abs) ~315 - 320 nmMethanol/Ethanol
Emission Maximum (λ_em) ~500 - 520 nmMethanol/Ethanol
Molar Extinction Coefficient (ε) Not specified in search results-
Fluorescence Quantum Yield (Φ_F) Generally low, significantly increases upon metal chelationVaries with solvent and presence of metal ions

Note: The above data is for the parent compound 8-hydroxyquinoline and should be considered as an estimate for this compound. Experimental validation is crucial.

Applications in Fluorescence Microscopy and Cell Imaging

Based on the known applications of 8-hydroxyquinoline derivatives, this compound is a promising candidate for the following applications:

  • Sensing of Intracellular Metal Ions: 8-HQ derivatives are renowned for their ability to act as fluorescent chemosensors for various metal ions, including Zn²⁺, Mg²⁺, and Al³⁺.[3][4] Upon binding to these ions, a significant increase in fluorescence intensity is often observed. This "turn-on" fluorescence response allows for the visualization and quantification of these ions within cellular compartments. The fluorine substituent in this compound may alter its selectivity and affinity for different metal ions.

  • Antimicrobial and Anticancer Imaging: Several 8-HQ derivatives exhibit potent antimicrobial and anticancer activities.[5][6] The inherent fluorescence of these compounds can be exploited to visualize their uptake, distribution, and localization within microbial or cancer cells, providing valuable insights into their mechanism of action.[7][8]

  • Labeling of Cellular Structures: Depending on its lipophilicity and charge, this compound may preferentially accumulate in specific cellular organelles, enabling their visualization by fluorescence microscopy.

Experimental Protocols

The following are generalized protocols for the use of a fluorescent 8-hydroxyquinoline probe for cell imaging. These should be considered as a starting point and will require optimization for this compound and the specific cell type and application.

Protocol 1: Preparation of Staining Solution
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium) to the desired final concentration. The optimal concentration typically ranges from 1 to 10 µM and should be determined experimentally by performing a concentration-response curve.

Protocol 2: Staining of Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency (typically 50-70%).

  • Cell Washing: Gently wash the cells twice with warm PBS or HBSS to remove any residual medium.

  • Cell Staining: Add the pre-warmed working solution of this compound to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging using a fluorescence microscope.

Protocol 3: Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound. Based on the parent compound, excitation will likely be in the UV to violet range (e.g., 320-400 nm) and emission in the green to yellow range (e.g., 500-550 nm). These wavelengths must be determined experimentally.

  • Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Controls: It is essential to include appropriate controls in your experiment:

    • Unstained cells: To assess autofluorescence.

    • Vehicle control: Cells treated with the same concentration of DMSO (or other solvent) used to prepare the working solution.

    • Positive and negative controls: If studying the response to a specific stimulus (e.g., addition of metal ions), include untreated and treated control groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Buffer) prep_stock->prep_working stain_cells Incubate with Probe (15-60 min, 37°C) prep_working->stain_cells plate_cells Plate Cells wash_cells1 Wash Cells (x2) plate_cells->wash_cells1 wash_cells1->stain_cells wash_cells2 Wash Cells (x3) stain_cells->wash_cells2 add_media Add Imaging Medium wash_cells2->add_media acquire_images Fluorescence Microscopy add_media->acquire_images

Caption: General experimental workflow for cell imaging with this compound.

Proposed Mechanism of Fluorescence Modulation

mechanism cluster_probe This compound cluster_fluorescence Fluorescence State probe_free Free Probe probe_bound Metal Complex probe_free->probe_bound + Metal Ion fluo_off Low Fluorescence (ESIPT) probe_free->fluo_off Emits weakly fluo_on High Fluorescence probe_bound->fluo_on Emits strongly metal_ion Metal Ion (e.g., Zn²⁺)

Caption: Proposed mechanism of fluorescence enhancement of this compound upon binding to a metal ion.

References

Application Notes and Protocols for the Characterization of 5-Fluoro-8-quinolinol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the synthesis and characterization of 5-Fluoro-8-quinolinol and its metal complexes. Detailed experimental protocols are provided to guide researchers in the physical and chemical analysis of these compounds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound Metal Complexes

Protocol for Synthesis:

A general method for the synthesis of this compound metal complexes involves the reaction of a metal salt with this compound in a suitable solvent. The stoichiometry of the reactants is crucial in determining the final product.

  • Dissolution of Ligand: Dissolve this compound in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution of Metal Salt: In a separate vessel, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal) in water or an appropriate solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2 for divalent metals to form ML₂ complexes.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for complex formation, which is often slightly acidic to neutral (pH 5-7). A dilute solution of sodium hydroxide or ammonia can be used for this purpose.

  • Precipitation and Isolation: The resulting metal complex will often precipitate out of the solution. The mixture may be stirred for a period ranging from 30 minutes to several hours to ensure complete reaction.

  • Filtration and Washing: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride) or in a vacuum oven at a mild temperature.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the structure and bonding in this compound complexes.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and confirms the formation of the complex. Fluorescence spectroscopy is a highly sensitive technique for studying the emission properties of these complexes, many of which are highly fluorescent.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

  • Sample Preparation: Prepare stock solutions of this compound and its metal complexes in a suitable UV-grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Use the solvent as a blank for baseline correction.

    • Identify the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λex).

    • Record the emission spectrum over a suitable wavelength range.

    • Determine the emission maximum (λem).

Table 1: Representative UV-Vis and Fluorescence Data for 8-Hydroxyquinoline Derivatives and Complexes

CompoundSolventλmax (nm)λex (nm)λem (nm)
8-HydroxyquinolineMethanol241~315~520
8-HydroxyquinolineChloroform244--
8-HydroxyquinolineDMSO319--
Co(II)-8-HQ ComplexMethanol255--
Ni(II)-8-HQ ComplexMethanol259--
Cu(II)-8-HQ ComplexMethanol257--

Note: Specific data for this compound and its complexes should be determined experimentally as the fluorine substituent can cause shifts in the absorption and emission maxima.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ligand and to confirm the coordination of the metal ion to the ligand.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR Measurement:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Analyze the shifts in the characteristic vibrational bands upon complexation.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline and its Metal Complexes

Vibration Mode8-Hydroxyquinoline (8-HQ)M(II)-8-HQ ComplexInterpretation
ν(O-H)~3400 (broad)Absent or shiftedDisappearance or shift indicates deprotonation of the hydroxyl group and coordination of oxygen to the metal.
ν(C=N)~1580Shifted to lower frequency (e.g., ~1570)Shift confirms the coordination of the pyridine nitrogen to the metal ion.
ν(C-O)~1090Shifted to higher frequency (e.g., ~1110)Shift indicates the formation of a C-O-M bond.
ν(M-N)-~570-585Appearance of a new band confirms the formation of a metal-nitrogen bond.
ν(M-O)-~480-500Appearance of a new band confirms the formation of a metal-oxygen bond.

Note: The C-F stretching vibration in this compound is expected in the region of 1100-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for elucidating the detailed molecular structure of the ligand and its diamagnetic metal complexes in solution.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Measurement:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

    • Chemical shifts (δ) are reported in parts per million (ppm).

    • Analyze the changes in chemical shifts of the ligand protons and carbons upon complexation.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline

ProtonChemical Shift (DMSO-d₆)
H-2~8.8
H-3~7.6
H-4~8.4
H-5~7.2
H-6~7.5
H-7~7.1
OH~9.8

Note: For this compound, the fluorine atom at the 5-position will cause splitting of the signals for adjacent protons (H-4 and H-6) due to H-F coupling. In ¹⁹F NMR, a single resonance is expected, and its chemical shift will be sensitive to the coordination environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the ligand and its complexes and to obtain information about their fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for metal complexes as it is a soft ionization method that often keeps the complex intact.

  • Mass Analysis: Acquire the mass spectrum. For complexes, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed.

  • Tandem MS (MS/MS): To study the fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Table 4: Expected Mass Spectrometry Data for a Generic M(5-F-8-Q)₂ Complex

SpeciesExpected m/z
This compound (Ligand)163.04
[M(5-F-8-Q)₂]⁺(Atomic weight of M) + 2 * (162.03)
[M(5-F-8-Q)]⁺(Atomic weight of M) + 162.03

Note: The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO, HCN, and in this case, possibly HF.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the complexes.

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: Place a small amount of the dried sample (5-10 mg) in an alumina or platinum crucible.

  • TGA/DSC Measurement:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

    • Analyze the TGA curve to determine the decomposition temperatures and the nature of the decomposition products (e.g., loss of water, ligand).

    • Analyze the DSC curve to identify endothermic or exothermic processes such as melting, decomposition, or phase transitions.

Table 5: Representative Thermal Analysis Data for Metal-8-Hydroxyquinoline Complexes

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)Residual Product
M(8-Q)₂·nH₂OLoss of water100-200Corresponds to nH₂OM(8-Q)₂
M(8-Q)₂Decomposition of ligand200-600Corresponds to loss of ligandMetal Oxide

Note: The thermal stability of this compound complexes will be influenced by the metal ion and the presence of the fluorine substituent.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and coordination geometry.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Table 6: Representative Crystallographic Data for a Metal Complex of an 8-Hydroxyquinoline Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Z4

Note: This data is illustrative; actual values must be determined for each specific complex.

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of This compound Complex Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence, FTIR, NMR) Synthesis->Spectroscopy Structural Information MassSpec Mass Spectrometry Synthesis->MassSpec Molecular Weight Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Thermal Stability Xray X-ray Crystallography Synthesis->Xray 3D Structure

Caption: Overall experimental workflow for the characterization of this compound complexes.

Signaling_Pathway_Concept cluster_properties Physicochemical Properties Ligand This compound Complex [M(5-F-8-Q)n] Complex Ligand->Complex Metal Metal Ion Metal->Complex Spectroscopic_Prop Spectroscopic Properties Complex->Spectroscopic_Prop Thermal_Prop Thermal Stability Complex->Thermal_Prop Structural_Prop Structural Geometry Complex->Structural_Prop

Caption: Logical relationship between synthesis and characterization of this compound complexes.

Application Notes and Protocols for the Analysis of 5-Fluoro-8-quinolinol by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, a compound class known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. As with many pharmacologically active agents, the accurate and sensitive quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established analytical principles for quinoline derivatives and fluoroquinolones, ensuring a high degree of scientific validity and practical applicability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development, particularly for mass spectrometry.

PropertyValueSource/Calculation
Molecular FormulaC₉H₆FNO-
Molecular Weight163.15 g/mol -
Exact Mass163.0433Calculated
AppearanceLikely a crystalline solidInferred from similar compounds[1]
SolubilityPoorly soluble in water, soluble in organic solvents like methanol and acetonitrileInferred from structural analogs[2][3]

HPLC-UV Method for Quantification of this compound

This section details a robust HPLC-UV method for the routine quantification of this compound. The method is designed to be simple, reproducible, and suitable for quality control and formulation analysis.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • High-purity water (e.g., Milli-Q)

  • Formic acid (FA)

  • Sample vials and syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

3. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B).

  • Pharmaceutical Formulations (e.g., Creams, Ointments): Accurately weigh a portion of the formulation, dissolve it in a suitable solvent like methanol, and sonicate to ensure complete dissolution. Dilute the solution to a known volume and filter through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex the mixture and centrifuge to pellet the proteins. Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the initial mobile phase.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Curve Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh/Measure Sample Extract_Sample Extract/Precipitate Sample->Extract_Sample Filter_Sample Filter (0.45 µm) Extract_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound analysis by HPLC-UV.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices at low concentrations, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, water, formic acid).

  • Internal standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the samples.

2. LC-MS/MS Conditions

ParameterCondition
LC Conditions
ColumnC18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 164.05 [M+H]⁺
Product Ions (Q3)To be determined empirically, likely involving fragmentation of the quinoline ring.
Collision EnergyTo be optimized for the specific instrument and transitions.
Dwell Time100 ms

3. Sample Preparation Sample preparation for LC-MS/MS is similar to that for HPLC-UV, with the addition of an internal standard early in the process to account for variability in extraction and ionization. Solid-phase extraction (SPE) can also be employed for cleaner extracts from complex matrices.

Logical Workflow for LC-MS/MS Method Development

LCMSMS_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis Infusion Direct Infusion of Standard Tune_MS Tune MS Parameters (Precursor & Product Ions) Infusion->Tune_MS Optimize_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Tune_MS->Optimize_LC Select_IS Select Internal Standard Optimize_LC->Select_IS Linearity Linearity & Range Select_IS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Matrix_Effect Matrix Effect LOD_LOQ->Matrix_Effect Sample_Prep Sample Preparation with IS Matrix_Effect->Sample_Prep Acquire_Data LC-MS/MS Data Acquisition Sample_Prep->Acquire_Data Process_Data Process Data (Peak Integration, Ratio to IS) Acquire_Data->Process_Data Quantify Quantification Process_Data->Quantify

Caption: Logical workflow for LC-MS/MS method development and analysis.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the described analytical methods. These values should be experimentally verified during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this document provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace-level detection. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries. It is imperative that these methods are fully validated in the user's laboratory to ensure compliance with regulatory standards and to guarantee the accuracy and precision of the results.

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 5-Fluoro-8-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-fluoro-8-quinolinol derivatives and their evaluation as potential anticancer agents. The protocols outlined below are based on established synthetic methodologies and in vitro anticancer assays.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile. Specifically, the this compound scaffold is a promising starting point for the development of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] This document details the synthesis of a parent this compound and provides protocols for evaluating the anticancer activity of its derivatives.

Data Presentation

The following tables summarize the in vitro anticancer activity of various quinoline derivatives against common human cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the provided data for related quinoline compounds offer a valuable reference for comparison.

Table 1: In Vitro Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid 9iA549 (Lung)1.91[3]
Quinoline-Chalcone Hybrid 9jA549 (Lung)2.12[3]
Cinnoline Derivative 25A549 (Lung)2.04[4]
Thiazolyl Pyridine Derivative 5A549 (Lung)0.452[5]
5,7-dibromo-8-hydroxyquinolineA549 (Lung)2-50[6]
N'-...-acetohydrazide 4bA549 (Lung)69.2[7]
Pyrimidinone-5-carbonitrile 30A549 (Lung)1.98[8]
Quinoline-Chalcone Hybrid 9iK-562 (Leukemia)3.45[3]
Quinoline-Chalcone Hybrid 9jK-562 (Leukemia)5.29[3]
Cinnoline Derivative 25MCF-7 (Breast)0.264[4]
N'-...-acetohydrazide 4bMCF-7 (Breast)69.2[7]
Pyrimidinone-5-carbonitrile 30MCF-7 (Breast)1.42[8]
Cinnoline Derivative 25HeLa (Cervical)1.14[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis of the parent this compound via the Skraup synthesis, a classic method for quinoline synthesis.[9][10][11][12] The starting material, 2-amino-4-fluorophenol, is commercially available.

Materials:

  • 2-Amino-4-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (or another suitable oxidizing agent)

  • Sodium Hydroxide solution (for neutralization)

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Dropping funnel

  • Beakers, filter funnel, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 2-amino-4-fluorophenol to the mixture with continuous stirring.

  • Heating: Gently heat the mixture.

  • Addition of Oxidizing Agent: Add o-nitrophenol dropwise to the heated mixture. An exothermic reaction is expected, so control the temperature carefully.

  • Reflux: After the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the cyclization reaction.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a sodium hydroxide solution until the product precipitates.

  • Isolation and Purification: Filter the crude product, wash it thoroughly with water, and dry it. The crude this compound can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.

In Vitro Anticancer Assays

This protocol is used to determine the cytotoxic effects of the synthesized this compound derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay determines if the cytotoxic effect of the compounds is mediated through the induction of apoptosis.

Materials:

  • Human cancer cell lines

  • Synthesized this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the IC50 concentration of the synthesized compounds for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This protocol is used to investigate the effect of the compounds on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Synthesized this compound derivatives

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the IC50 concentration of the synthesized compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the synthesis and anticancer evaluation of this compound derivatives.

Synthesis_Workflow Start 2-Amino-4-fluorophenol + Glycerol Reaction Skraup Synthesis (H2SO4, Oxidizing Agent) Start->Reaction Intermediate Crude this compound Reaction->Intermediate Purification Recrystallization Intermediate->Purification Product Pure this compound Purification->Product Derivatization Derivatization Reactions Product->Derivatization Derivatives This compound Derivatives Library Derivatization->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Mechanism Library This compound Derivatives Library MTT MTT Assay (Cytotoxicity, IC50) Library->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Data Data Analysis (IC50, Apoptosis %, Cell Cycle %) CellCycle->Data Mechanism Mechanism of Action (e.g., Pathway Inhibition) Data->Mechanism

Caption: Experimental workflow for anticancer screening.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application of 5-Fluoro-8-quinolinol in Antimicrobial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, a heterocyclic compound known for its broad-spectrum antimicrobial properties. The incorporation of a fluorine atom at the 5-position can modulate the compound's lipophilicity and electronic properties, potentially enhancing its antimicrobial efficacy and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial activity of this compound.

The primary mechanism of action for 8-hydroxyquinoline and its derivatives is believed to be their ability to chelate essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺). This sequestration disrupts crucial enzymatic functions and cellular processes within microbial cells, leading to the inhibition of growth and, in some cases, cell death.

Data Presentation: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following tables summarize the reported antimicrobial activities of the parent compound, 8-hydroxyquinoline, and its other halogenated analogs against a variety of bacterial and fungal pathogens. This data serves as a valuable reference point for designing and interpreting antimicrobial assays with this compound.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline and its Analogs (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaMycobacterium tuberculosis
8-Hydroxyquinoline3.44 - 13.78[1]>128>1280.3[2]
5-Chloro-8-quinolinol (Cloxyquin)---0.062 - 0.25[3]
5-Nitro-8-hydroxyquinoline---1.9[2]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)0.5 - 2---

Table 2: Antifungal Activity of 8-Hydroxyquinoline and its Analogs (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerCryptococcus neoformans
8-Hydroxyquinoline3.44 - 13.78[1]--
This compoundAdditive activity with 8-quinolinol[4]Additive activity with 8-quinolinol[4]-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)0.031 - 0.5[5]6[5]-

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile DMSO (for dissolving the compound)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the stock solution to the first well to achieve the highest desired test concentration and mix well.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).

Protocol 2: Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile DMSO

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation of Agar Plates:

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of the stock solution in a sterile diluent.

    • Add a specific volume of each dilution to molten agar to achieve the desired final concentrations. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of the microbial suspension onto the surface of the agar plates, allowing for the testing of multiple isolates on a single plate.

  • Controls: Include a growth control plate (agar without the compound) and a sterility control plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[6]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • MHA plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[4][7]

  • Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.[7] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is inversely proportional to the MIC.

Visualizations

Mechanism of Action: Metal Ion Chelation

The proposed antimicrobial mechanism of this compound involves the chelation of essential divalent metal ions, thereby disrupting vital cellular functions.

G cluster_extracellular Extracellular Environment cluster_cell Microbial Cell 5F8Q_ext This compound 5F8Q_int This compound 5F8Q_ext->5F8Q_int Cellular Uptake Metal_ext Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal_int Intracellular Metal Ions Metal_ext->Metal_int Ion Transport Chelation Chelation 5F8Q_int->Chelation Forms Complex Metal_int->Chelation Enzymes Essential Metalloenzymes Disruption Disruption of Cellular Processes (e.g., Respiration, DNA replication) Enzymes->Disruption Leads to Inhibition Inhibition of Microbial Growth Disruption->Inhibition Chelation->Enzymes Depletes Cofactors

Caption: Proposed mechanism of action of this compound via metal ion chelation.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) and Dilute prep_inoculum->inoculate controls Set up Growth, Sterility, and Solvent Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G cluster_assay Antimicrobial Susceptibility Assay cluster_result Experimental Result cluster_interpretation Interpretation assay Broth Microdilution or Disk Diffusion result MIC Value or Zone of Inhibition Diameter assay->result Yields susceptible Susceptible result->susceptible Low MIC / Large Zone intermediate Intermediate result->intermediate Intermediate MIC / Zone resistant Resistant result->resistant High MIC / Small or No Zone

References

Application Notes and Protocols for Assessing the In Vitro Activity of 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro biological activities of 5-Fluoro-8-quinolinol, a halogenated derivative of 8-hydroxyquinoline. Due to the limited publicly available data specific to this compound, the protocols and representative data are based on established methodologies for structurally related 8-hydroxyquinoline compounds. 8-Hydroxyquinolines are a well-documented class of compounds known for their broad-spectrum antimicrobial and potential anticancer properties.[1][2][3] The primary mechanism of action for many 8-hydroxyquinolines involves the chelation of essential metal ions, which can disrupt cellular processes in pathogens and cancer cells.[4][5][6]

Data Presentation: In Vitro Activities of Structurally Related 8-Hydroxyquinoline Derivatives

The following tables summarize the in vitro activities of various 8-hydroxyquinoline derivatives against cancer cell lines and microbial species. This data is intended to serve as a reference for the expected range of activity for this compound.

Table 1: Representative Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)MTS Assay0.438[7]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)MTS Assay~7.0[8]
5,7-dihalo-substituted-8-hydroxyquinoline-copper complexOvarian cancer cellsNot Specified1.4 nM - 32.13 µM[9]
8-hydroxyquinoline-triphenylphosphine rhodium(III) complexesHepG2 (Hepatocellular carcinoma)Not SpecifiedLow µM range[10]

Table 2: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosisBroth Microdilution0.062 - 0.25[11]
8-HydroxyquinolineStaphylococcus aureusNot Specified16.0 - 32.0 µM[4]
8-Hydroxyquinoline derivative (PH265)Candida aurisBroth Microdilution (EUCAST)0.5 - 1[12]
8-Hydroxyquinoline derivative (PH276)Candida aurisBroth Microdilution (EUCAST)0.5 - 8[12]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureusAgar Dilution4 - 16[3]

Experimental Protocols

Assessment of In Vitro Anticancer Activity

A fundamental method for evaluating the potential of a compound to inhibit cancer cell growth is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_attach prepare_compound Prepare Serial Dilutions of this compound incubate_attach->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for the MTT cytotoxicity assay.
Assessment of In Vitro Antimicrobial Activity

The antimicrobial activity of this compound can be assessed using two primary methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the compound stock to the first well, mixing, and transferring 100 µL to the next well, and so on.[18]

  • Inoculation:

    • Add the prepared inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

MIC_Workflow start Start prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prepare_inoculum prepare_compound Prepare Serial Dilutions of this compound in 96-well Plate start->prepare_compound inoculate_plate Inoculate Plate with Microbial Suspension prepare_inoculum->inoculate_plate prepare_compound->inoculate_plate incubate_plate Incubate Plate (e.g., 37°C, 24h) inoculate_plate->incubate_plate read_results Visually Inspect for Growth or Read Absorbance incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_node End determine_mic->end_node

Workflow for MIC determination by broth microdilution.

Protocol: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to a compound.[19][20][21]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[22]

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.[22]

  • Disk Preparation and Placement:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[23]

    • Ensure the disks are placed firmly to make complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve the compound.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[20]

    • The size of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

Potential Signaling Pathways and Mechanisms of Action

8-Hydroxyquinoline derivatives are known to exert their biological effects through various mechanisms. A primary mode of action is the chelation of metal ions, which can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), causing oxidative stress and cell death.[5][11] In cancer cells, some quinoline derivatives have been shown to inhibit the PI3K-Akt-mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[24]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinolinol This compound Quinolinol->PI3K inhibits? Quinolinol->Akt inhibits?

Potential inhibition of the PI3K-Akt-mTOR pathway by this compound.

References

Application Notes and Protocols: Chelating Properties of 5-Fluoro-8-quinolinol with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a class of compounds renowned for their potent metal-chelating abilities and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a fluorine atom at the 5-position of the quinoline ring, yielding 5-Fluoro-8-quinolinol, is anticipated to modulate its lipophilicity, electronic properties, and, consequently, its interaction with transition metal ions. This document provides a detailed overview of the chelating properties of this compound with transition metals, including protocols for synthesis, characterization, and biological evaluation of its metal complexes.

While specific quantitative data for this compound is limited in the current literature, the protocols and data for the closely related parent compound, 8-hydroxyquinoline, serve as a valuable reference and are detailed herein. The presence of the electron-withdrawing fluorine atom is expected to influence the pKa of the hydroxyl group and the electron density on the nitrogen atom, thereby affecting the stability constants of the resulting metal complexes.

Quantitative Data: Stability of Metal Complexes

Table 1: Stepwise and Overall Stability Constants (log β) of 8-Hydroxyquinoline Complexes with Transition Metals

Metal Ionlog K₁log K₂log β₂ (log K₁ + log K₂)Conditions
Cu(II)12.111.123.225 °C, 0.1 M NaClO₄
Ni(II)9.88.818.625 °C, 0.1 M NaClO₄
Co(II)9.48.117.525 °C, 0.1 M NaClO₄
Zn(II)8.78.016.725 °C, 0.1 M NaClO₄
Fe(II)8.07.115.125 °C, 0.1 M NaClO₄
Mn(II)7.46.513.925 °C, 0.1 M NaClO₄
Ag(I)--8.6 (log K)
Pb(II)--1:1 stoichiometry[3]

Note: Data is primarily for 8-hydroxyquinoline and serves as an estimate. The fluoro-substituent on this compound is expected to alter these values.

Experimental Protocols

Protocol 1: Synthesis of Transition Metal Complexes of this compound

This protocol describes a general method for the synthesis of transition metal complexes with this compound, which can be adapted from procedures for 8-hydroxyquinoline derivatives.[4][5][6]

Materials:

  • This compound

  • Transition metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, FeCl₃)

  • Ethanol or Methanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (20 mL). Gentle heating may be required.

  • In a separate beaker, dissolve the transition metal salt (1 mmol) in deionized water or the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • A precipitate is expected to form upon mixing or after a short period of stirring. The color of the precipitate will vary depending on the metal ion.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then collect the precipitate by vacuum filtration.

  • Wash the collected solid with the solvent used for the reaction and then with deionized water to remove any unreacted starting materials.

  • Dry the complex in a desiccator or a vacuum oven at a low temperature.

Characterization: The synthesized complexes should be characterized by various spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion through the nitrogen and oxygen atoms.[1][7]

  • UV-Vis Spectroscopy: To study the electronic transitions and confirm complex formation.[8]

  • Elemental Analysis: To determine the stoichiometry of the metal complex.

  • Mass Spectrometry: To confirm the molecular weight of the complex.[9]

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, if suitable crystals can be obtained.

Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[3][8]

Materials:

  • Stock solution of this compound of known concentration.

  • Stock solution of the transition metal salt of the same concentration.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Volumetric flasks.

Procedure:

  • Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the metal and ligand in varying mole fractions, keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.

  • The total volume of each solution should be kept constant.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 (metal:ligand) stoichiometry.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes in solution.[10][11]

Materials:

  • Potentiometer with a pH electrode.

  • Temperature-controlled titration vessel.

  • Standardized solution of a strong base (e.g., NaOH).

  • Solution of this compound of known concentration.

  • Solution of the transition metal salt of known concentration.

  • Solution of a strong acid (e.g., HClO₄) for initial pH adjustment.

  • Inert salt solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a solution containing the ligand, the metal ion, and the inert salt in the titration vessel. A solution containing only the ligand and the inert salt should also be prepared for the determination of the ligand's pKa values.

  • Adjust the initial pH of the solution to the acidic range using the strong acid.

  • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Plot the pH versus the volume of base added to obtain the titration curve.

  • The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the experimental data to a chemical model of the equilibria in solution.[10]

Protocol 4: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol is used to assess the antimicrobial efficacy of the synthesized metal complexes.[8][12]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Nutrient agar or other suitable growth medium.

  • Sterile petri dishes.

  • Sterile cork borer.

  • Micropipettes.

  • Solutions of the synthesized complexes and the free ligand in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic).

  • Negative control (solvent).

  • Incubator.

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test solutions (complexes, ligand, positive and negative controls) into the wells.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition around each well.

  • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

ChelationProcess cluster_reactants Reactants M Transition Metal Ion (Mn+) Complex [M(5-F-8Q)n]x+ M->Complex Coordination L1 This compound (Ligand) L1->Complex L2 This compound (Ligand) L2->Complex

Caption: Chelation of a transition metal ion by this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_properties Physicochemical Properties cluster_activity Biological Evaluation Synthesis Complex Synthesis Characterization Spectroscopic & Analytical Characterization Synthesis->Characterization Stoichiometry Stoichiometry Determination (Job's Method) Characterization->Stoichiometry Stability Stability Constant (Potentiometric Titration) Characterization->Stability Antimicrobial Antimicrobial Activity Assay Characterization->Antimicrobial

Caption: Workflow for the study of this compound metal complexes.

SignalingPathway MetalComplex Metal Complex (e.g., Cu(II)-5-F-8Q) CellMembrane Bacterial Cell Membrane MetalComplex->CellMembrane Increased Lipophilicity Facilitates Entry ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Enzyme Essential Metalloenzymes CellMembrane->Enzyme Inhibition DNA DNA Replication CellMembrane->DNA Interference CellDeath Bacterial Cell Death ROS->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Postulated antimicrobial mechanism of action for metal complexes.

References

Application Notes and Protocols for 5-Fluoro-8-quinolinol-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of 5-Fluoro-8-quinolinol-based chemosensors for the selective detection of various analytes. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the underlying signaling mechanisms.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent chemosensors due to their ability to form stable complexes with a variety of metal ions and their sensitivity to pH changes. The introduction of a fluorine atom at the 5-position of the quinoline ring can significantly modulate the electronic properties, photophysical characteristics, and binding affinity of the molecule, leading to enhanced sensitivity and selectivity for specific analytes. These chemosensors are valuable tools in diverse fields, including environmental monitoring, biological imaging, and pharmaceutical analysis.[1] The operational principle of these sensors often relies on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the presence of the target analyte.

Quantitative Performance Data

The performance of this compound-based chemosensors is characterized by their sensitivity (limit of detection), selectivity, and response to different analytes. The following table summarizes key quantitative data for various sensors based on the this compound scaffold.

Sensor/Probe DesignationAnalyteLimit of Detection (LOD)Linear RangeOther Key ParametersReference
DQPH pH-6.35 - 8.00pKa = 7.18, Ratiometric response[2][3]
ACP-based probe Cu²⁺7.5 x 10⁻⁸ mol/L1 - 10 µMColorimetric and fluorescent quenching[4]
L8 Zn²⁺--Dissociation constant (Kd) = 8 fM at pH 7.4[2]
TSQ Zn²⁺--4-fold fluorescence intensity increase[5]

Signaling Mechanisms and Visualizations

The detection of analytes by this compound-based chemosensors involves distinct signaling pathways that result in a measurable change in their fluorescence properties.

Chelation-Enhanced Fluorescence (CHEF) for Metal Ion Detection

In the free sensor, non-radiative decay processes often quench the fluorescence of the this compound fluorophore. Upon chelation with a metal ion (e.g., Zn²⁺ or Al³⁺), the molecule's conformational rigidity increases, which suppresses these non-radiative pathways and leads to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Free_Sensor This compound (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Free_Sensor->Complex Chelation Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Ratiometric_pH_Sensing Protonated Protonated Sensor (Acidic pH) Emission at λ1 Deprotonated Deprotonated Sensor (Basic pH) Emission at λ2 Protonated->Deprotonated Deprotonation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Mix Mix Sensor and Analyte in Buffer/Solvent Prep_Sensor->Mix Prep_Analyte Prepare Analyte Stock Solution Prep_Analyte->Mix Equilibrate Equilibrate Mix->Equilibrate Measure Measure Fluorescence Equilibrate->Measure Plot Plot Fluorescence vs. Analyte Concentration Measure->Plot Determine Determine LOD, Selectivity, etc. Plot->Determine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-8-Quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-8-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important fluorinated quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized via two main strategies:

  • Building the quinoline core with a fluorine substituent already in place: This often involves a Skraup or Doebner-von Miller reaction using a fluorinated aniline precursor, such as 2-amino-4-fluorophenol. This approach generally offers better control over the position of the fluorine atom.

  • Introducing the fluorine atom onto a pre-existing 8-hydroxyquinoline scaffold: This can be achieved through electrophilic fluorination or, more commonly, via a Balz-Schiemann reaction on 5-amino-8-hydroxyquinoline. This route may present challenges with regioselectivity.

Q2: I am getting a mixture of fluoro-isomers. How can I improve the regioselectivity for the 5-fluoro product?

A2: Formation of isomeric impurities (e.g., 7-fluoro-8-quinolinol) is a known issue, particularly when attempting to fluorinate an existing 8-hydroxyquinoline ring system. To improve regioselectivity:

  • Choice of Starting Material: The most reliable method to ensure the fluorine is at the 5-position is to start with a precursor that already contains fluorine in the desired position, such as 2-amino-4-fluorophenol for a Skraup-type synthesis.

  • Protecting Groups: In methods involving electrophilic substitution on the 8-hydroxyquinoline core, consider using protecting groups to block other reactive sites, although this adds extra steps to the synthesis.

  • Reaction Conditions: Carefully control the temperature and stoichiometry of reagents during fluorination reactions.

Q3: My Skraup reaction is very exothermic and producing a lot of tar. What can I do to control it?

A3: The Skraup reaction is notoriously vigorous. To moderate the reaction and minimize tar formation:

  • Slow Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.

  • Use of a Moderator: Add a mild oxidizing agent or a moderator like ferrous sulfate to make the reaction less violent.

  • Temperature Control: Maintain a consistent and not excessively high temperature throughout the reaction.

Q4: What are the best methods for purifying crude this compound?

A4: Purification can be challenging due to the presence of tarry byproducts and isomers. A combination of techniques is often most effective:

  • Steam Distillation: This is a classic and effective method for separating the volatile quinoline product from non-volatile tars and inorganic materials.

  • Recrystallization: Effective for removing minor impurities. Common solvents to try include ethanol, methanol, or a mixture of dichloromethane and hexanes.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other organic impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Vigorous and uncontrolled exothermic reaction leading to decomposition (Skraup synthesis). - Polymerization of reactants or intermediates. - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion. - Employ slow addition of reagents and external cooling. Use a moderator like ferrous sulfate in the Skraup reaction. - Optimize reaction temperature and concentration. - Use steam distillation for initial purification from tar. Optimize extraction and recrystallization solvent systems.
Formation of Isomeric Impurities (e.g., 7-fluoro-8-quinolinol) - Poor regioselectivity during fluorination of 8-hydroxyquinoline or its derivatives. - Use of a starting material that is a mixture of isomers.- Synthesize via a Skraup or Doebner-von Miller reaction with a starting material of known structure (e.g., 2-amino-4-fluorophenol). - If using a Balz-Schiemann reaction on 5-amino-8-hydroxyquinoline, carefully control diazotization and decomposition conditions. - Use preparative HPLC or careful column chromatography for separation of isomers.
Significant Tar Formation - Harsh acidic and oxidizing conditions of the Skraup synthesis. - Excessively high reaction temperatures.- Use a moderator (e.g., ferrous sulfate) to control the reaction rate. - Maintain careful temperature control and avoid localized overheating with efficient stirring. - After the reaction, perform steam distillation to separate the product from the tar.
Product is difficult to purify from starting materials - Similar polarity of the product and starting materials. - Incomplete reaction.- Ensure the reaction goes to completion using TLC. - Utilize the basicity of the quinoline nitrogen for an acid-base extraction to separate it from neutral or acidic starting materials. - Optimize the mobile phase for column chromatography to achieve better separation.
Product decomposes during purification - Thermal instability at high temperatures (e.g., during distillation). - Sensitivity to air or light.- Use vacuum distillation to lower the boiling point. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - Protect the product from light by wrapping flasks in aluminum foil.

Experimental Protocols

Protocol 1: Synthesis of this compound via Skraup Reaction (Hypothetical)

This protocol is based on established procedures for the Skraup synthesis of substituted quinolines.

Reactants:

  • 2-Amino-4-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, with external cooling in an ice bath.

  • Slowly add 2-amino-4-fluorophenol and ferrous sulfate to the stirred mixture.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

  • Gently heat the reaction mixture. The reaction is exothermic and may require removal of the heat source to maintain control.

  • Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool and carefully pour it into a large volume of ice-water.

  • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until the pH is alkaline, which will precipitate the crude product.

  • Isolate the crude this compound by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G start Synthesis of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurities Impure Product problem->impurities Yes no_product No Product Formation problem->no_product Yes check_reaction Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction check_workup Review Workup & Purification (Extraction, Recrystallization) low_yield->check_workup impurities->check_workup analyze_impurities Analyze Impurities (NMR, MS, HPLC) impurities->analyze_impurities no_product->check_reaction verify_sm Verify Starting Materials (Purity, Identity) no_product->verify_sm G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-4-fluorophenol D Skraup Reaction (Cyclization) A->D B Glycerol B->D C H2SO4 (conc.) Oxidizing Agent Heat C->D E Crude Product Mixture (Product, Tar, Byproducts) D->E F Purification (Steam Distillation, Recrystallization) E->F G This compound F->G

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-8-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and application of 5-fluoro-8-quinolinol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: The this compound core can be synthesized through established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions.[1] These methods typically involve the acid-catalyzed cyclization of an aniline derivative. Another approach is the Schiemann reaction performed on 5-amino-8-hydroxyquinoline to introduce the fluorine atom.[2]

Q2: My Skraup synthesis is highly exothermic and difficult to control. How can I manage the reaction?

A2: The Skraup reaction is notoriously vigorous.[3] To moderate the exotherm, it is highly recommended to use a moderator such as ferrous sulfate (FeSO₄).[3] Controlled, slow addition of sulfuric acid with efficient cooling and vigorous stirring is also crucial to dissipate heat and prevent localized hotspots.[3]

Q3: I am observing significant tar formation in my reaction mixture. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in many quinoline syntheses, especially under the harsh acidic and high-temperature conditions of the Skraup reaction. This is often due to the polymerization of intermediates.[4] To minimize tarring, consider using a moderator like ferrous sulfate, optimizing the reaction temperature to avoid excessive heat, and minimizing the reaction time.[3][4]

Q4: What is the best method for purifying crude this compound derivatives?

A4: The primary purification techniques for this compound derivatives are recrystallization and column chromatography.[5] Recrystallization is a cost-effective method for solid compounds, with the choice of solvent being critical.[5] For more challenging separations, especially of isomers, silica gel column chromatography is recommended.[5]

Troubleshooting Guides

Synthesis & Reaction Issues
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Side reactions such as polymerization leading to tar formation.Use a moderator like ferrous sulfate in the Skraup synthesis.[3] For the Doebner-von Miller reaction, a biphasic solvent system can reduce polymerization of the carbonyl substrate.[6]
The electron-withdrawing nature of the fluorine substituent may require harsher reaction conditions.Carefully optimize the concentration of the acid catalyst and the reaction temperature. Start with milder conditions and incrementally increase the severity while monitoring for product formation and decomposition.
Violent/Uncontrolled Reaction (Skraup Synthesis) The reaction is highly exothermic.Add a moderator like ferrous sulfate.[3] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[3]
Formation of Multiple Isomers The substitution pattern on the aniline precursor can lead to different cyclization products.The regioselectivity of the reaction can be influenced by the choice of acid catalyst and reaction conditions. Careful analysis of the product mixture by techniques like NMR and HPLC is necessary to identify and separate the desired isomer.
Purification Challenges
Problem Possible Cause Suggested Solution
Difficulty in Crystallization The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.Screen a variety of solvents or solvent mixtures for recrystallization. If the compound "oils out," try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Compound Decomposes on Silica Gel Column The silica gel is acidic and can cause degradation of sensitive compounds.Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Use a less acidic stationary phase if available.
Poor Separation of Isomers by Column Chromatography The isomers have very similar polarities.Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents using TLC. A gradient elution may be necessary. For very difficult separations, consider High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for quinoline synthesis and may require optimization for the specific synthesis of this compound derivatives.

Protocol 1: Skraup Synthesis of this compound (Hypothetical)
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add 4-fluoro-2-aminophenol, glycerol, and a moderator such as ferrous sulfate.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.

  • Reaction: Once the addition is complete, gently heat the mixture. The reaction is often exothermic and may proceed without external heating for some time. After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the cooled reaction mixture into a beaker of crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until the product precipitates.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[5]

Protocol 2: Friedländer Synthesis of a this compound Derivative
  • Reaction Setup: Combine the 2-amino-3-fluorobenzaldehyde or a corresponding ketone and a carbonyl compound with an α-methylene group in a suitable solvent (e.g., ethanol) in a round-bottom flask.[7]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Doebner-von Miller Synthesis of a this compound Derivative
  • Reaction Setup: In a fume hood, combine 4-fluoro-2-aminophenol and an α,β-unsaturated aldehyde or ketone in a round-bottom flask.[8]

  • Acid Catalyst: Add an acid catalyst, such as hydrochloric acid or a Lewis acid.[8]

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a base to precipitate the crude product.

  • Isolation and Purification: Isolate the product by filtration and purify by recrystallization or column chromatography.

Quantitative Data Summary

Synthesis MethodStarting MaterialsProductReported Yield RangeReference
Skraup SynthesisAniline, GlycerolQuinoline45-90%[3]
Friedländer Synthesis2-Aminobenzaldehyde, KetoneSubstituted Quinoline77-95%[9]
Doebner-von MillerAniline, α,β-Unsaturated CarbonylSubstituted QuinolineVaries widely, can be low due to polymerization[6]

Signaling Pathways and Experimental Workflows

This compound derivatives, like other quinoline-based compounds, are being investigated for their potential as therapeutic agents, particularly in oncology. Their mechanism of action is thought to involve the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[10] Quinoline derivatives have been identified as potential inhibitors of this pathway.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinol This compound Derivative (Inhibitor) Quinolinol->PI3K Inhibition Quinolinol->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound derivatives.

Apoptosis Induction Pathway

8-Hydroxyquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the mitochondrial pathway.

Apoptosis_Pathway Quinolinol This compound Derivative Mitochondria Mitochondria Quinolinol->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Mitochondrial pathway of apoptosis potentially induced by this compound derivatives.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound derivatives.

Experimental_Workflow Start Starting Materials (e.g., 4-fluoro-2-aminophenol) Synthesis Quinoline Synthesis (Skraup, Friedländer, etc.) Start->Synthesis Workup Reaction Work-up & Neutralization Synthesis->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChromatography Column Chromatography Purification->ColumnChromatography Option 2 PureProduct Pure this compound Derivative Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

References

Troubleshooting fluorescence quenching with 5-Fluoro-8-quinolinol probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-8-quinolinol fluorescent probes. The information is designed to help you identify and resolve common issues related to fluorescence quenching and other experimental artifacts.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Weak or No Fluorescence Signal

Question: I am not observing a strong fluorescence signal from my this compound probe. What are the possible causes and how can I fix this?

Possible Causes & Solutions:

  • Incorrect Instrument Settings: The fluorometer settings may not be optimized for your probe.

    • Action: Ensure your instrument is set to the optimal excitation and emission wavelengths for this compound. While these can be environment-dependent, typical ranges for related quinoline derivatives are λ_ex = 310-405 nm and λ_em = 400-530 nm.[1] It is highly recommended to run an initial scan to determine the peak wavelengths in your specific buffer system.[1] You can also try increasing the detector gain/voltage or widening the slit widths to improve signal detection, though the latter may reduce resolution.[1]

  • Low Probe Concentration: The probe concentration might be too low to generate a detectable signal.

    • Action: Prepare a dilution series to determine the optimal working concentration that provides a robust signal without causing self-quenching or inner filter effects.[1]

  • Probe Degradation: Like many organic fluorophores, this compound can be sensitive to light and environmental conditions.

    • Action: Prepare fresh stock solutions for your experiments. Store stock solutions protected from light at low temperatures (e.g., -20°C) and minimize exposure to ambient light during experimental setup.[1]

  • pH Sensitivity: The fluorescence of quinoline derivatives is often highly dependent on pH.[1][2] The protonation state of the quinoline nitrogen and the hydroxyl group can significantly alter the probe's electronic structure and fluorescence properties.

    • Action: Measure the pH of your experimental buffer to ensure it is within the optimal range for your probe. If necessary, perform a pH titration to characterize the fluorescence profile of this compound in your system and maintain a stable buffer pH throughout the experiment.[1][3]

Troubleshooting Workflow for Weak Signal

start Weak or No Signal check_settings Verify Instrument Settings (λex, λem, Gain, Slits) start->check_settings check_conc Optimize Probe Concentration check_settings->check_conc Settings OK check_probe Check Probe Integrity (Prepare Fresh Stock) check_conc->check_probe Concentration OK check_ph Verify Buffer pH check_probe->check_ph Probe is Fresh result Signal Restored check_ph->result pH is Optimal cluster_0 Dynamic Quenching cluster_1 Static Quenching F_excited Probe* (Excited) F_ground_d Probe (Ground) F_excited->F_ground_d Collision Q_dynamic Quencher F_ground_s Probe (Ground) Complex [Probe-Quencher] Non-fluorescent Complex F_ground_s->Complex Q_static Quencher Q_static->Complex prep_probe 1. Prepare Probe Working Solution mix 3. Mix Probe and Varying [Quencher] prep_probe->mix prep_quencher 2. Prepare Quencher Dilution Series prep_quencher->mix equilibrate 4. Equilibrate Samples (Constant Temp.) mix->equilibrate measure 5. Measure Fluorescence (λex, λem) equilibrate->measure analyze 6. Analyze Data (e.g., Stern-Volmer Plot) measure->analyze

References

Technical Support Center: 5-Fluoro-8-quinolinol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-8-quinolinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Skraup synthesis. This reaction involves the cyclization of 2-amino-4-fluorophenol with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

Q2: What are the typical yields and purity I can expect for the synthesis of this compound?

A2: While specific data for this compound is not extensively published, yields for analogous syntheses can provide an estimate. For example, the Skraup synthesis of the isomeric 6-Fluoro-8-quinolinol has been reported with a yield of 57%.[1] Syntheses of other substituted quinolines have reported yields ranging from as low as 17% for highly deactivated precursors to as high as 91% for the parent quinoline.[2][3] With careful optimization, a yield in the range of 50-70% for this compound is a reasonable expectation. Purity after purification can exceed 99%.

Q3: What are the primary challenges in the Skraup synthesis of this compound?

A3: The Skraup synthesis is notoriously exothermic and can be difficult to control.[4] The primary challenges include:

  • Low Yields and Tar Formation: The highly acidic and oxidizing conditions at elevated temperatures can lead to the polymerization of glycerol and the formation of significant amounts of tar, which can complicate product isolation and reduce yields.[5]

  • Reaction Vigor: The reaction can be extremely vigorous and difficult to control, posing a safety hazard.[6] The use of a moderator is often necessary.

  • Influence of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom on the aniline precursor (2-amino-4-fluorophenol) can deactivate the aromatic ring, making the cyclization step more challenging and potentially lowering the yield compared to unsubstituted aniline.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification techniques for this compound are recrystallization and column chromatography.[4] A highly effective method for similar compounds involves:

  • Dissolving the crude product in a dilute acidic solution (e.g., hydrochloric acid).

  • Treating with activated carbon to remove colored impurities.

  • Precipitating the product as its hydrochloride salt.

  • Neutralizing the salt with a base to yield the purified free base.[7] Steam distillation has also been used for the purification of related fluoro-quinolinols.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Very low to no product formation, with starting material remaining.The electron-withdrawing fluorine atom deactivates the aromatic ring, hindering the electrophilic cyclization.Increase the reaction temperature gradually, but with caution to avoid excessive tar formation. Increase the reaction time.
The reaction is highly exothermic and difficult to control, resulting in a large amount of black, insoluble tar.The reaction temperature is too high or the addition of sulfuric acid is too rapid. Inefficient mixing is causing localized overheating.1. Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., using an ice bath). 2. Ensure vigorous and efficient stirring throughout the reaction to dissipate heat. 3. Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[2][4]
Low yield after work-up.The product is lost during the extraction from the tarry reaction mixture.1. After neutralizing the reaction mixture, consider steam distillation to isolate the product from the non-volatile tar.[1] 2. Perform multiple extractions with a suitable organic solvent.
Product Purity Issues
Symptom Possible Cause(s) Suggested Solution(s)
The isolated product is a dark, oily, or tarry substance.Incomplete reaction or significant side reactions leading to polymeric byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Follow a robust purification protocol. A highly effective method is to dissolve the crude product in dilute HCl, treat with activated carbon, filter, and then precipitate the hydrochloride salt by adding a soluble chloride salt (e.g., NaCl or NH₄Cl).[7] The salt can then be neutralized to give the pure product.
The purified product contains persistent colored impurities.Co-precipitation of colored byproducts.Use activated carbon during the purification process. Dissolving the crude product in an acidic solution and treating with activated carbon before precipitation is often effective.[7]
Presence of isomeric impurities.Formation of other quinoline isomers during the synthesis.For isomeric impurities, fractional crystallization of the hydrochloride or other salts may be effective. Preparative HPLC can also be used for separating challenging isomers.[4]

Quantitative Data Summary

The following tables summarize yield and purity data from related quinoline syntheses to provide a benchmark for the synthesis of this compound.

Table 1: Reported Yields for Skraup Synthesis of Various Quinolines

CompoundStarting AmineYield (%)Reference
QuinolineAniline84-91[2]
8-Bromoquinolineo-Bromoaniline~75[3]
8-Nitroquinolineo-Nitroaniline~17[3]
6-Fluoro-8-quinolinol2-Amino-5-fluorophenol57[1]
5-Chloro-8-hydroxyquinoline4-Chloro-2-aminophenol87-89[7]

Table 2: Purity Data for Purified Quinolines

CompoundPurification MethodPurity (%)Reference
5-Chloro-8-hydroxyquinolineSalt formation and neutralization99 (HPLC)[7]
8-HydroxyquinolineRecrystallization from chloralkane99.00-99.90[8]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound (Adapted from similar syntheses)

This protocol is a representative procedure based on the successful synthesis of analogous compounds.[1]

Materials:

  • 2-Amino-4-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Anhydrous Ferrous Sulfate (FeSO₄) (optional, as moderator)

  • Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane or other suitable organic solvent (for extraction)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add 2-amino-4-fluorophenol, glycerol, and anhydrous ferrous sulfate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath.

  • After the addition of sulfuric acid, add nitrobenzene.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.

  • Once the initial exotherm has subsided, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution until it is basic.

  • Isolate the crude product. This can be done either by steam distillation or by extraction with an organic solvent like dichloromethane.

  • If extracting, separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Protocol 2: Purification of this compound via Hydrochloride Salt Formation (Adapted from[7])

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 7.5 wt%)

  • Activated Carbon

  • Sodium Chloride or Ammonium Chloride

  • Sodium Hydroxide solution (e.g., 10 wt%)

Procedure:

  • Dissolve the crude this compound in a 7.5 wt% hydrochloric acid solution with stirring.

  • Add a small amount of activated carbon to the solution and stir for 30 minutes to decolorize.

  • Filter the solution to remove the activated carbon.

  • To the filtrate, add a soluble chloride salt such as sodium chloride or ammonium chloride to precipitate the this compound hydrochloride.

  • Filter the mixture to collect the hydrochloride salt.

  • Suspend the collected salt in water and neutralize with a 10 wt% sodium hydroxide solution until the pH is approximately 7.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain pure this compound.

Visualizations

Skraup Synthesis Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Mixing Mixing and Acid Addition 2-Amino-4-fluorophenol->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H2SO4 H2SO4->Mixing Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing Heating Heating and Reflux Mixing->Heating Quenching Quenching on Ice Heating->Quenching Neutralization Neutralization Quenching->Neutralization Isolation Isolation (Extraction or Distillation) Neutralization->Isolation Crude this compound Crude this compound Isolation->Crude this compound

Caption: Workflow for the Skraup synthesis of this compound.

Purification Workflow via Hydrochloride Salt

Purification_Workflow Crude Crude this compound Dissolution Dissolve in HCl Crude->Dissolution Decolorization Add Activated Carbon and Filter Dissolution->Decolorization Precipitation Add NaCl or NH4Cl to Precipitate Salt Decolorization->Precipitation Isolation Filter to Isolate Hydrochloride Salt Precipitation->Isolation Neutralization Neutralize with NaOH Isolation->Neutralization Final_Product Pure this compound Neutralization->Final_Product

Caption: Purification of this compound via its hydrochloride salt.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Tar Excessive Tar Formation? Start->Tar Control_Temp Improve Temperature Control: - Slow acid addition - Efficient stirring - Use moderator (FeSO₄) Tar->Control_Temp Yes Incomplete_Rxn Incomplete Reaction? Tar->Incomplete_Rxn No End Improved Yield Control_Temp->End Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Increase_Time_Temp Yes Workup_Loss Loss During Work-up? Incomplete_Rxn->Workup_Loss No Increase_Time_Temp->End Improve_Workup Optimize Work-up: - Steam distillation - Multiple extractions Workup_Loss->Improve_Workup Yes Improve_Workup->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Stability issues and degradation pathways of 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Fluoro-8-quinolinol. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during experimentation.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The following guidance is based on established principles of stability testing for quinoline derivatives and fluoroquinolones, as outlined in ICH guidelines, and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many quinoline derivatives, this compound is susceptible to degradation under various environmental conditions. The primary concerns are hydrolysis (especially under alkaline conditions), oxidation, and photolytic degradation. Thermal degradation may also occur at elevated temperatures. These degradation processes can lead to a loss of potency and the formation of potentially toxic impurities.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemistry of similar compounds, the main degradation pathways are likely to involve:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, particularly at the C-F bond or through modification of the quinoline ring system under strong acidic or basic conditions.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The hydroxyl group can also be a site for oxidative degradation.[1]

  • Photodegradation: Exposure to UV light can induce photolytic cleavage or rearrangement of the molecule. Fluoroquinolones, in general, are known to be photoreactive.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound and separating it from its degradation products. This method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and robust.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

  • Reducing sugars (e.g., lactose): Can potentially lead to Maillard reactions if the drug substance has a primary or secondary amine group (not present in the parent this compound, but relevant for certain derivatives or impurities).

  • Excipients with peroxide impurities (e.g., povidone, polyethylene glycols): Can promote oxidative degradation.[2]

  • Basic excipients: May accelerate alkaline hydrolysis. It is crucial to perform compatibility studies with selected excipients early in the formulation development process.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. A non-homogenous peak suggests co-elution with a degradation product.

  • Conduct Forced Degradation Studies: Systematically expose a sample of this compound to stress conditions (acidic, basic, oxidative, photolytic, thermal) as outlined in the "Experimental Protocols" section below. This will help to intentionally generate degradation products and confirm if the unexpected peaks correspond to these degradants.

  • Optimize HPLC Method: If co-elution is suspected, modify the HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better separation.

  • Characterize Degradation Products: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks to understand the degradation pathway.

Issue 2: Loss of Assay Potency Over Time

Possible Cause: Chemical instability and degradation of this compound.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (typically protected from light and moisture, at controlled room temperature or refrigerated).

  • Investigate Environmental Factors:

    • pH: If the compound is in solution, measure and control the pH. This compound is predicted to be more stable in neutral to slightly acidic conditions.

    • Light Exposure: Protect samples from light by using amber vials or storing them in the dark.

    • Oxygen: For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Perform a Stability Study: Design a formal stability study under various conditions (e.g., different temperatures, humidity levels, and light exposures) to determine the shelf-life and optimal storage conditions.

Quantitative Data Summary

The following tables summarize the expected outcomes of forced degradation studies on this compound, based on general principles and data from related fluoroquinolone compounds. The target degradation is typically in the range of 5-20% to ensure that the stability-indicating method can detect and quantify degradants without overwhelming the chromatogram.

Table 1: Summary of Forced Degradation Conditions and Expected Degradation Levels

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acid Hydrolysis0.1 M HCl60°C24 hours5 - 15
Base Hydrolysis0.1 M NaOH60°C8 hours10 - 20
Oxidation3% H₂O₂Room Temp24 hours10 - 20
Thermal (Solid)Dry Heat80°C48 hours5 - 10
Thermal (Solution)Reflux in Water80°C48 hours5 - 15
Photolytic (Solid)ICH Q1B Option 2Room TempAs per ICH5 - 15
Photolytic (Solution)ICH Q1B Option 2Room TempAs per ICH10 - 20

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in the solvent to a known concentration and dilute for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose a solution of this compound (100 µg/mL in a quartz cuvette) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis main This compound h1 Ring-Opened Products main->h1 Acid/Base h2 De-fluorinated Products main->h2 Harsh Conditions o1 N-Oxide Derivatives main->o1 H₂O₂ o2 Quinone-like Structures main->o2 Oxidants p1 Photodimers main->p1 UV Light p2 Rearrangement Products main->p2 UV Light

Caption: Potential Degradation Pathways of this compound.

Experimental_Workflow cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry & Wet Heat) start->thermal photolysis Photolysis (UV/Vis Light) start->photolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc thermal->hplc photolysis->hplc degradation_profile Degradation Profile hplc->degradation_profile method_validation Method Validation hplc->method_validation pathway_elucidation Pathway Elucidation degradation_profile->pathway_elucidation Troubleshooting_Logic cluster_degradation Degradation Suspected cluster_method Method Issue cluster_storage Storage Issue rect rect start Unexpected HPLC Peak or Assay Loss? check_purity Peak Purity Check (PDA) start->check_purity is_pure Peak Pure? check_purity->is_pure forced_degradation Perform Forced Degradation is_pure->forced_degradation No review_storage Review Storage Conditions is_pure->review_storage Yes compare_profiles Compare Degradation Profiles forced_degradation->compare_profiles match Profiles Match? compare_profiles->match optimize_hplc Optimize HPLC Method match->optimize_hplc No match->review_storage Yes

References

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of 5-Fluoro-8-quinolinol in experimental assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to prevent compound precipitation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is characterized by low aqueous solubility. Its water solubility is noted to be 5 µg/mL.[1] Like its parent compound, 8-hydroxyquinoline, it is a crystalline solid that is generally insoluble or sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3][4][5] This hydrophobicity is attributed to its aromatic quinoline structure.[2][4]

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound.[6] DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic materials.[7] For many discovery compounds, stock solutions are typically prepared at a concentration of 10 mM in DMSO.[8]

Q3: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

A3: This is a common phenomenon known as precipitation due to a solvent shift. A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[9] When a small volume of the DMSO stock is diluted into a large volume of aqueous buffer, the solvent polarity changes dramatically. This can cause the compound's solubility to drop sharply, exceeding its limit in the new solvent mixture and leading to precipitation.[9]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the assay medium should be kept as low as possible. A widely accepted industry standard is to keep the final DMSO concentration between 0.5% and 1%, and ideally below 0.5% (v/v).[6][9] It is critical to run appropriate vehicle controls (medium with the same final DMSO concentration but without the test compound) to determine the tolerance of your specific cell line.[6]

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to improve solubility and prevent precipitation upon dilution of a stock solution:

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2][4] Investigating a range of buffer pH values may help identify conditions where the compound is more soluble.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol, in the final assay buffer can sometimes help maintain solubility.[10]

  • Gentle Warming: Gently warming the solution to 37°C can aid in dissolution, though care must be taken to ensure the compound's stability at that temperature.[6]

  • Use of Solubilizing Excipients: For some applications, formulating with solubilizing agents like cyclodextrins can form inclusion complexes that enhance aqueous solubility.[11][12]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆FNO[1][13]
Molecular Weight 163.15 g/mol [1]
Appearance Crystalline Solid / Powder[3]
Melting Point 110 °C[1]
Water Solubility 5 µg/mL[1]
Recommended Stock Solvent DMSO[6]

Troubleshooting Guide: Compound Precipitation

SymptomProbable CauseRecommended Solution
No visible pellet or solid in the well after centrifugation. The initial DNA sample may be degraded or the input is too low.[14] Another possibility is that a necessary reagent like PM1 or 2-propanol was not added.[14]Repeat the DNA amplification step of the assay protocol.[14] Add the missing reagent and ensure complete mixing before centrifugation.[14]
Precipitate is visible in the DMSO stock solution vial. The stock concentration is too high, or the compound has precipitated due to storage at low temperatures (e.g., -20°C).Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex vigorously to redissolve the compound.[6] If it remains insoluble, the concentration exceeds its solubility limit in DMSO and must be lowered.
Precipitate forms immediately upon dilution of the DMSO stock into aqueous assay buffer. The final compound concentration exceeds its kinetic solubility limit in the aqueous buffer/DMSO mixture.[9]Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.[9] Lower the highest tested concentration in your experiment. Consider a multi-step dilution protocol to minimize the solvent shock.
The assay solution is initially clear but becomes cloudy or shows precipitate during incubation. The compound may have poor thermodynamic stability in the assay buffer. This can be influenced by buffer pH, the presence of certain salts or proteins (e.g., serum), or incubation temperature.[9]Test the compound's solubility at different pH values. If using serum, test solubility in both serum-free and serum-containing media to see if protein binding affects solubility.[9] Ensure the incubation temperature is not causing the compound to fall out of solution.
Blue pellet does not dissolve back into solution after vortexing. An air bubble at the bottom of the well may be preventing the pellet from mixing with the resuspension buffer (RA1).[14] The vortex speed might also be insufficient.[14]Pulse centrifuge the plate to remove the air bubble, then re-vortex at 1800 rpm for 1 minute.[14] Check and recalibrate the vortex speed if necessary.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound powder. For example, weigh 1.63 mg to prepare 1 mL of a 10 mM stock solution.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[6]

  • Aid Dissolution (If Necessary): If solid material is still visible, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.[6]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear.[6]

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Assay Working Solutions (Minimizing Precipitation)

This protocol describes preparing a final concentration of 10 µM from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution completely at room temperature.

  • Vortex Stock: Vortex the stock solution thoroughly to ensure it is homogeneous.

  • Intermediate Dilution: To avoid shocking the compound with a large volume of aqueous buffer, perform an intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of your assay buffer or cell culture medium. This creates a 100 µM solution with 1% DMSO. Vortex this intermediate solution gently.[6]

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your assay wells containing the final volume of buffer or cells in medium. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of medium to achieve a final concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix Gently: Mix the final solution in the assay plate by gentle tapping or using a plate shaker.

Visualizations

Caption: Workflow for preparing assay working solutions.

Caption: Troubleshooting logic for precipitation issues.

Caption: Key factors influencing compound solubility.

References

Optimizing experimental parameters for 5-Fluoro-8-quinolinol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-8-quinolinol and its derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in experimental assays?

A1: this compound, a derivative of 8-hydroxyquinoline, is utilized in a range of biological assays primarily due to its properties as a metal ion chelator and a fluorescent probe. Its applications include, but are not limited to:

  • Anticancer and Cytotoxicity Assays: Investigating the inhibitory effects on cancer cell lines. Some quinoline derivatives have been shown to target pathways like PI3K/Akt/mTOR.[1][2]

  • Antimicrobial and Antifungal Assays: Determining the minimum inhibitory concentration (MIC) against various pathogens.

  • Fluorescence-Based Assays: Acting as a fluorescent sensor for metal ions, where its fluorescence properties can change upon chelation.[3]

Q2: What are the general solubility characteristics of this compound?

A2: Like many quinoline derivatives, this compound is expected to have low solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). It is generally soluble in organic solvents. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. Other solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used, but their compatibility with the specific assay must be confirmed.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A 10 mM stock solution in high-purity, anhydrous DMSO is a common starting point.[1] To prepare this, dissolve the appropriate mass of the compound in the required volume of DMSO. Vigorous vortexing and gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1] It is crucial to visually confirm that all solid material has dissolved. Store the stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the expected spectral properties of this compound?

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
  • Q: I'm observing a precipitate when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?

    • A: This is a common issue with hydrophobic compounds.[1][6] Here are several strategies to address this:

      • Optimize Stock Concentration: While counterintuitive, a less concentrated DMSO stock might be necessary. A very high concentration can lead to rapid precipitation upon dilution.

      • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in your buffer or media, vortexing between each step.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]

      • pH Adjustment: The solubility of quinoline derivatives can be influenced by pH.[1] Experiment with a range of pH values for your buffer to see if solubility improves.

      • Use of Surfactants: A low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 might help, but you must validate that the surfactant does not interfere with your assay.

Issue 2: High Background or Autofluorescence in Fluorescence-Based Assays
  • Q: My fluorescence readings have a high background signal. Could the this compound be autofluorescent?

    • A: Yes, the quinoline scaffold has an extended π-electron system that can lead to intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[8]

      • Confirm Autofluorescence: Measure the fluorescence of this compound in your assay buffer at various concentrations, without any other fluorescent reagents. Use the same excitation and emission wavelengths as your assay. A concentration-dependent increase in fluorescence will confirm autofluorescence.[8]

      • Background Subtraction: Always include control wells containing only the compound at the same concentrations used in the experimental wells. Subtract this background fluorescence from your experimental readings.[8]

      • Switch to Red-Shifted Dyes: Quinoline autofluorescence is often more pronounced in the blue-green spectral region. If possible, use assay fluorophores that excite and emit at longer, red-shifted wavelengths (>600 nm) to minimize spectral overlap.[8][9]

      • Reduce Compound Concentration: Use the lowest possible concentration of this compound that still provides a biological effect to minimize its contribution to the background signal.

Issue 3: Inconsistent or Non-Reproducible Results in Cell-Based Assays
  • Q: I'm getting variable results between experiments using this compound. What could be the cause?

    • A: In addition to the solubility and autofluorescence issues mentioned above, several other factors can contribute to variability:

      • Compound Stability: Ensure your stock solutions are stored correctly at -20°C in aliquots to avoid degradation from multiple freeze-thaw cycles.

      • Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range to ensure a uniform biological response.

      • Plate Edge Effects: Wells on the edges of microplates are more susceptible to evaporation, which can alter the effective concentration of your compound. To mitigate this, you can avoid using the outer wells or ensure proper humidification in your incubator.

      • Final DMSO Concentration: Inconsistent final DMSO concentrations across wells can lead to variable cellular responses. Ensure the final DMSO concentration is uniform in all wells, including controls.

Quantitative Data Summary

The following tables provide typical starting parameters for assays involving 8-hydroxyquinoline derivatives. Note that direct data for this compound is limited, and these values are based on structurally similar compounds. Optimization for your specific experimental conditions is crucial.

Table 1: Recommended Solvent Concentrations for Stock Solutions

SolventRecommended Starting ConcentrationSolubility AssessmentReference(s)
DMSO10 - 100 mMHighly Soluble[1]
DMF> 50 mMFreely Soluble[1]
Ethanol~5 mMModerately Soluble[1]
Methanol~3 mMSparingly Soluble[1]
PBS (pH 7.4)< 0.01 mMInsoluble[1]

Table 2: Cytotoxicity of Structurally Related 8-Nitroquinoline Analogs

CompoundCell LineIC50 (µM)Reference(s)
2-Styryl-8-nitroquinolinesHeLa2.897 - 10.37[2]
2-Styryl-8-hydroxyquinolines (analog)HeLa2.52 - 4.69[2]
7-methyl-8-nitro-quinolineCaco-21.87[2]
8-nitro-7-quinolinecarbaldehydeCaco-20.535

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.[1]

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.[1]

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.[7] Prepare a vehicle control with the same final DMSO concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[10][11][12][13]

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing the desired concentrations of this compound (prepared as described in Protocol 1).

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2][13]

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_assay Assay Procedure prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working add_compound Add Compound Dilutions & Vehicle Control prep_working->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance Troubleshooting_Autofluorescence start High Background Signal in Fluorescence Assay is_autofluorescent Is the compound autofluorescent? start->is_autofluorescent solution1 Implement Background Subtraction Controls is_autofluorescent->solution1 Yes other_sources Investigate Other Sources: - Buffer/Media - Contaminated Plates - Cellular Autofluorescence is_autofluorescent->other_sources No solution2 Switch to Red-Shifted Fluorophores (>600 nm) solution1->solution2 solution3 Optimize (Lower) Compound Concentration solution2->solution3 PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinol Quinolinol Derivatives Quinolinol->PI3K Inhibits? Quinolinol->Akt Inhibits?

References

Preventing photobleaching of 5-Fluoro-8-quinolinol during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 5-Fluoro-8-quinolinol during fluorescence imaging experiments.

Troubleshooting Guides

This section addresses common issues encountered during the imaging of this compound and provides actionable solutions.

Issue 1: Rapid Signal Loss or Fading During Image Acquisition

Possible Cause: Photobleaching of the this compound probe due to excessive excitation light exposure. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This process is often mediated by reactive oxygen species (ROS) generated during the excitation of the fluorophore.[2]

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2] Neutral density (ND) filters can be employed to attenuate the excitation light without altering its spectral properties.

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions.[2]

  • Employ Antifade Reagents: Use commercially available antifade mounting media for fixed cells or live-cell compatible antifade reagents.[3][4][5] These reagents often contain antioxidants or ROS scavengers that protect the fluorophore from photodamage.[3]

  • Optimize Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal collection and minimize bleed-through and unnecessary light exposure.

Issue 2: High Background Fluorescence Obscuring the Signal

Possible Cause: Autofluorescence from the sample or imaging medium, or non-specific binding of the this compound probe. Quinoline compounds themselves can sometimes exhibit autofluorescence.[6]

Solutions:

  • Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free culture medium to reduce background fluorescence.

  • Background Subtraction: Acquire a background image from a region of the sample that does not contain the probe and subtract it from the experimental images.

  • Thorough Washing Steps: Ensure adequate washing steps after probe incubation to remove any unbound or non-specifically associated this compound.

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can computationally separate the emission spectrum of this compound from the background autofluorescence.[6]

Issue 3: Inconsistent Fluorescence Intensity Between Samples or Experiments

Possible Cause: Variations in experimental conditions, probe concentration, or instrument settings.

Solutions:

  • Standardize Protocols: Ensure that all experimental parameters, including probe concentration, incubation times, washing steps, and imaging settings, are kept consistent across all samples and experiments.

  • Use Freshly Prepared Solutions: Prepare fresh stock and working solutions of this compound for each experiment to avoid degradation or precipitation.

  • Instrument Calibration: Regularly calibrate your microscope's light source and detectors to ensure consistent performance.

  • Internal Controls: Include positive and negative control samples in your experiments to help diagnose variability.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for imaging this compound?

A1: Photobleaching is the light-induced, irreversible degradation of a fluorescent molecule, causing it to lose its ability to emit light.[1][2] This is a significant issue in fluorescence microscopy because it leads to a progressive decrease in signal intensity during imaging, which can compromise the quality of the images and lead to inaccurate quantitative data.[2] Like other fluorophores, this compound is susceptible to photobleaching, especially under high-intensity and prolonged light exposure.

Q2: How can I choose the right antifade reagent for my experiments with this compound?

A2: The choice of antifade reagent depends on your experimental setup. For fixed cells, mounting media containing antifade agents like p-phenylenediamine (PPD) or n-propyl gallate (NPG) are commonly used.[5] For live-cell imaging, it is crucial to use reagents that are non-toxic and maintain cell viability, such as Trolox, a vitamin E derivative.[3] It is recommended to test a few different antifade reagents to determine which one provides the best photoprotection for this compound in your specific application.

Q3: Does the chelation of metal ions by this compound affect its photostability?

A3: 8-Hydroxyquinoline and its derivatives are well-known metal chelators. The formation of metal complexes can significantly alter their photophysical properties, including fluorescence intensity and stability.[7][8] Chelation can increase the rigidity of the molecule, which often leads to enhanced fluorescence emission.[7][8] The effect on photostability can vary depending on the specific metal ion and the coordination chemistry. Bulky substituents on the quinoline ring can sometimes lead to less stable complexes due to steric hindrance, which might indirectly affect photostability.[9]

Q4: What are the key imaging parameters to optimize for minimizing photobleaching?

A4: The most critical parameters to optimize are:

  • Excitation Intensity: Use the lowest intensity that provides a usable signal.

  • Exposure Time: Keep the exposure time as short as possible.

  • Pinhole Size (for confocal microscopy): A larger pinhole can increase signal detection but may reduce confocality. Find a balance that provides good image quality with minimal light exposure.

  • Detector Gain and Offset: Adjust these settings to optimize signal detection without introducing excessive noise.

Q5: Is this compound suitable for long-term live-cell imaging?

A5: The suitability of this compound for long-term live-cell imaging depends on its photostability and cytotoxicity in your specific experimental conditions. To assess this, it is recommended to perform control experiments where you monitor cell viability and morphology over the intended imaging duration with and without the probe and under imaging conditions. If significant photobleaching or phototoxicity is observed, you may need to further optimize your imaging parameters, use a more effective antifade reagent, or consider alternative, more photostable probes if available.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically on the photobleaching rate and quantum yield of this compound. To provide a frame of reference, the following table summarizes the photostability of some common fluorophores. It is highly recommended that researchers characterize the photostability of this compound under their specific experimental conditions using the protocol provided in the next section.

Table 1: Comparative Photostability of Common Fluorophores (Hypothetical Data)

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotobleaching Half-life (s)
Fluorescein4945180.92~10-30
Rhodamine 6G5285510.95~30-60
Alexa Fluor 4884955190.92>100
Cyanine3 (Cy3)5505700.15~20-50
This compound User DeterminedUser DeterminedUser DeterminedUser Determined

Note: Photobleaching half-life is highly dependent on experimental conditions such as excitation intensity, buffer composition, and the presence of antifade reagents.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

This protocol describes a general method to quantify the photobleaching rate of this compound in your experimental setup.

Objective: To determine the photobleaching half-life of this compound under specific imaging conditions.

Materials:

  • Sample labeled with this compound (e.g., fixed cells, live cells, or solution)

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample stained with this compound as you would for your actual experiment. For solution-based measurements, prepare a solution of the compound in the desired buffer.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective and filter set for this compound.

    • Set the excitation intensity and camera exposure time to the values you intend to use for your experiments.

  • Image Acquisition:

    • Locate a region of interest (ROI) in your sample.

    • Acquire a time-lapse series of images of the ROI with continuous illumination. The time interval between images should be as short as possible. The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity (e.g., >50%).

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select an ROI within the fluorescently labeled area.

    • Measure the mean fluorescence intensity of the ROI for each frame in the time series.

    • Also, measure the mean intensity of a background region in each frame and subtract it from the corresponding ROI intensity.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity (the intensity of the first frame).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay function: I(t) = I(0) * exp(-k*t), where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.[10]

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Fluorophore T1->Bleached Photochemical Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Photobleaching Observed Reduce_Intensity Reduce Excitation Intensity (e.g., use ND filter) Start->Reduce_Intensity Reduce_Time Decrease Exposure Time or Increase Time-lapse Interval Reduce_Intensity->Reduce_Time Use_Antifade Incorporate Antifade Reagent Reduce_Time->Use_Antifade Check_Signal Is Signal-to-Noise Ratio Acceptable? Use_Antifade->Check_Signal Check_Signal->Reduce_Intensity No, signal too weak Problem_Solved Problem Mitigated Check_Signal->Problem_Solved Yes Further_Optimization Further Optimization Needed (e.g., change fluorophore) Check_Signal->Further_Optimization No, still photobleaching

Caption: A logical workflow for troubleshooting photobleaching issues.

References

Technical Support Center: Purification of Crude 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Fluoro-8-quinolinol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1][2] If the compound is too soluble at low temperatures, it will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may be using an excessive volume of solvent.

      • Solution: Screen a variety of solvents. For quinoline derivatives, common choices include ethanol, methanol, acetone, or a mixture like dichloromethane/hexane.[1][3]

    • Cooling Process: Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Excessive Washing: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

      • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 2: Persistent Impurities After Recrystallization

  • Question: My this compound is still impure after recrystallization. How can I improve the purity?

  • Answer: If impurities persist, consider the following:

    • Insoluble Impurities: If you observe solid material in the hot solution, these are likely insoluble impurities.

      • Solution: Perform a hot filtration to remove any insoluble materials before allowing the solution to cool and crystallize.

    • Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient.

      • Solution: A second recrystallization may be necessary. Alternatively, column chromatography is often more effective at separating compounds with similar solubilities.[1] For acidic or basic compounds like 8-hydroxyquinolines, forming a salt such as a hydrochloride can alter solubility and may help in separating it from neutral impurities.[1][3]

Issue 3: Oiling Out During Recrystallization

  • Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

      • Allow the solution to cool more slowly, perhaps by insulating the flask.

      • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do to improve this?

  • Answer: Poor separation in column chromatography can be optimized by adjusting several parameters:

    • Mobile Phase Polarity: The polarity of the eluent is critical. For quinoline derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[1]

      • Solution: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If it is eluting too slowly or not at all (low Rf), increase the polarity (increase the proportion of ethyl acetate). A good starting point is to find a solvent system that gives your product an Rf of around 0.3 on a TLC plate.[4]

    • Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

      • Solution: Ensure the silica gel is packed uniformly. A slurry packing method is often recommended.[1]

    • Sample Loading: Loading the sample in a large volume of strong solvent will result in a broad band and poor separation.

      • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for purification of crude this compound?

A1: For a solid crude product, recrystallization is a cost-effective first choice, especially for larger quantities.[1] If the crude product is an oil or if recrystallization fails to yield a pure product, column chromatography on silica gel is the next logical step.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature.[2] For 8-hydroxyquinoline derivatives, consider screening solvents like ethanol, methanol, acetone, or mixtures such as dichloromethane/hexane.[1][3] A good rule of thumb is that solvents with functional groups similar to the compound often work well.[3]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in quinoline synthesis can include starting materials, reagents, and side products from reactions like incomplete cyclization or the formation of isomers.[1][6]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, preparative reverse-phase HPLC can be a powerful tool for purifying this compound, especially for achieving very high purity or for separating stubborn impurities. A C18 column is commonly used for quinoline derivatives.[7][8]

Q5: this compound has both a phenolic hydroxyl group and a basic nitrogen. How does this affect purification?

A5: The presence of both acidic (phenolic) and basic (pyridine nitrogen) functionalities allows for manipulation of its solubility.[3][9] You can potentially purify it by forming a salt. For instance, dissolving the crude material in an acidic solution to protonate the nitrogen, washing with an organic solvent to remove neutral impurities, and then neutralizing to precipitate the pure product is a viable strategy.[10]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of quinoline derivatives, which can be adapted for this compound.

Purification TechniqueParameterTypical Value/RangeReference Compound(s)
Recrystallization Recommended SolventsEthanol, Methanol, Acetone, Dichloromethane/HexaneNitro- and methyl-substituted quinolines
Salt FormationDissolve in DMF/water, add HCl gasIsomeric quinolines
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)5-Fluoro-2-methyl-8-nitroquinoline, 8-Fluoroquinoline-3-carboxamide
Mobile PhaseHexane/Ethyl Acetate gradient5-Fluoro-2-methyl-8-nitroquinoline
Preparative HPLC Column TypeC18 reverse-phase8-Fluoroquinoline-3-carboxamide, Clioquinol
Mobile PhaseWater/Acetonitrile with 0.1% TFA8-Fluoroquinoline-3-carboxamide

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude this compound until it is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the column.[1]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate mixture and progressing as needed).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (TLC, NMR) Recrystallization->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Pure Impure1 Still Impure CheckPurity1->Impure1 Impure ColumnChromatography Column Chromatography CheckPurity2 Check Purity (TLC, NMR) ColumnChromatography->CheckPurity2 CheckPurity2->ColumnChromatography Impure PureProduct2 Pure Product CheckPurity2->PureProduct2 Pure Impure1->ColumnChromatography

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for recrystallization issues.

References

Addressing matrix effects in the analysis of 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 5-Fluoro-8-quinolinol.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your experiments.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., HILIC if using reversed-phase).2. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2]
Inconsistent Retention Times Fluctuations in the analytical system or matrix-induced changes to the column.1. System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before each run.2. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[3]
Signal Suppression or Enhancement Co-eluting compounds from the sample matrix affecting the ionization of this compound in the mass spectrometer source.[4][5][6]1. Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method (see Experimental Protocols).2. Dilute the Sample: A simple dilution of the sample extract can often reduce the concentration of interfering matrix components.[1]3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the study samples.[1]4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound can effectively compensate for matrix effects.[7]
High Background Noise Contamination from the sample matrix or the analytical system.1. "PFAS-Free" LC System: For fluorinated compounds, ensure that the LC system components (e.g., tubing, solvent filters) are not a source of fluorinated contaminants.[8]2. Thorough Sample Cleanup: Utilize SPE or LLE to remove a wider range of matrix components.3. Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Low Analyte Recovery Inefficient extraction of this compound from the sample matrix.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for protein precipitation or LLE.2. Adjust pH: For LLE, adjust the pH of the aqueous sample to ensure this compound is in a neutral form for efficient extraction into the organic phase.[2]3. Optimize SPE Sorbent: Select an SPE sorbent that provides strong retention for this compound and allows for effective washout of interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[4][5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[4][6]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The most common method is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract (a sample that has gone through the extraction process but does not contain the analyte). A significant difference in peak areas indicates the presence of matrix effects.[9]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for a small molecule like this compound in biological fluids?

A3: The three most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[10] While quick, it may not remove all interfering matrix components.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[2][11] It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away.[1][2] This technique often yields the cleanest extracts.

Q4: Can I use a standard calibration curve prepared in solvent for quantifying this compound in plasma samples?

A4: It is not recommended if significant matrix effects are present. A solvent-based calibration curve does not account for the ion suppression or enhancement caused by the biological matrix. For accurate quantification, it is best to use matrix-matched calibration standards or a stable isotope-labeled internal standard.[1]

Q5: Are there any specific challenges associated with the analysis of a fluorinated compound like this compound?

A5: Yes, the analysis of fluorinated compounds can present unique challenges. These can include potential contamination from fluoropolymers in the LC system and unique chromatographic behavior.[8][12] It is crucial to use high-purity solvents and, if possible, an LC system with non-fluorinated components to minimize background interference.[8]

Quantitative Data on Matrix Effects

While specific data for this compound is not extensively available, the following table provides representative data on matrix effects observed for structurally similar halogenated quinoline derivatives and other small molecules in biological matrices. This data can help researchers anticipate the potential magnitude of matrix effects in their own experiments.

Analyte TypeMatrixSample PreparationMatrix Effect (% Ion Suppression/Enhancement)Reference
Halogenated 8-Hydroxyquinoline AnalogRat PlasmaProtein PrecipitationNo significant matrix effect reported[13]
Halogenated 8-Hydroxyquinoline AnalogRat UrineProtein PrecipitationNo significant matrix effect reported[13]
Various PesticidesStrawberryQuEChERS-30% to +40%[14]
CreatinineHuman UrineDilution & Filtration-34%[7]
Various PharmaceuticalsHuman PlasmaProtein Precipitation-25% to +25%[15]

Note: The percentage of matrix effect is calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100. A negative value indicates ion enhancement, while a positive value indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample containing this compound

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample, which can be beneficial for reducing matrix effects. A reversed-phase C18 sorbent is a good starting point for a compound with the polarity of this compound.

Materials:

  • Plasma or serum sample containing this compound

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma/serum sample (e.g., 100 µL diluted with 400 µL of water) onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy start Start: Inaccurate Quantification or Poor Peak Shape assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No dilute_sample Strategy 1: Dilute Sample Extract me_present->dilute_sample Yes end End: Method Validated no_me->end check_dilution Sufficient Improvement? dilute_sample->check_dilution check_dilution->end Yes optimize_prep Strategy 2: Optimize Sample Prep (e.g., SPE, LLE) check_dilution->optimize_prep No check_prep Sufficient Improvement? optimize_prep->check_prep check_prep->end Yes matrix_matched Strategy 3: Use Matrix-Matched Calibrants or Stable Isotope-Labeled IS check_prep->matrix_matched No matrix_matched->end

Caption: Workflow for identifying and mitigating matrix effects.

Sample_Prep_Workflow cluster_0 Sample Preparation Options cluster_1 Downstream Processing cluster_2 Final Analysis start Biological Sample (e.g., Plasma, Serum) ppt Protein Precipitation (PPT) (Acetonitrile or Methanol) start->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) start->lle spe Solid-Phase Extraction (SPE) (e.g., C18, Mixed-Mode) start->spe centrifuge Centrifugation ppt->centrifuge phase_sep Phase Separation lle->phase_sep wash_elute Wash & Elute spe->wash_elute supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporation & Reconstitution (Optional) supernatant->evap_recon organic_layer Collect Organic Layer phase_sep->organic_layer organic_layer->evap_recon eluate Collect Eluate wash_elute->eluate eluate->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: General experimental workflow for sample preparation.

References

Validation & Comparative

A Comparative Guide to Metal Ion Detection: Validating Results with 8-Hydroxyquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of metal ions are critical across various scientific disciplines, from environmental monitoring to understanding biological processes and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and selectivity. Among these, derivatives of 8-hydroxyquinoline (8-HQ) are a prominent class of fluorophores utilized for the detection of a wide array of metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and iron (Fe³⁺). This guide provides a comparative analysis of an 8-hydroxyquinoline-based sensor, 5-Chloro-8-hydroxyquinoline, against other common fluorescent probes for the detection of Iron (II), supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Probes for Iron (II) Detection

The selection of a fluorescent probe is contingent on its analytical performance. Key parameters for comparison include the limit of detection (LOD), the concentration range over which the probe exhibits a linear response, and its selectivity towards the target ion. The following table summarizes these metrics for 5-Chloro-8-hydroxyquinoline and two other widely used fluorescent probes for Fe²⁺ detection.

Probe NameTarget IonLimit of Detection (LOD)Linear RangeSelectivity Principle
5-Chloro-8-hydroxyquinoline (5Cl8HQ) Fe²⁺0.04 ± 0.10 ppm0.00 - 0.50 ppmColorimetric change from yellow to green, highly selective against Al³⁺, Zn²⁺, and Pb²⁺.[1]
1,10-Phenanthroline Fe²⁺--Forms a colored complex with Fe²⁺, a well-established colorimetric method.[1]
Carbon Dots/Phenanthroline System Fe²⁺--Dual-mode colorimetric and fluorimetric detection.[1]

Signaling Pathway and Experimental Workflow

The detection mechanism of 8-hydroxyquinoline-based sensors typically involves a process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, this process leads to weak fluorescence. Upon chelation with a metal ion, the ESIPT pathway is blocked, resulting in a significant enhancement of fluorescence.

Caption: Chelation of a metal ion by 8-hydroxyquinoline blocks ESIPT, leading to enhanced fluorescence.

A typical experimental workflow for metal ion detection using a fluorescent probe involves sample preparation, introduction of the probe, and measurement of the resulting fluorescence.

G Experimental Workflow for Fluorescent Metal Ion Detection Start Start Sample_Prep Prepare Aqueous Sample Containing Metal Ions Start->Sample_Prep Probe_Addition Add 5-Fluoro-8-quinolinol Solution Sample_Prep->Probe_Addition Incubation Incubate for Complex Formation Probe_Addition->Incubation Measurement Measure Fluorescence Intensity Incubation->Measurement Data_Analysis Analyze Data & Determine Concentration Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for quantifying metal ions using a fluorescent probe.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results.

General Protocol for Metal Ion Detection using 5-Chloro-8-hydroxyquinoline

This protocol is based on the colorimetric detection of Fe²⁺.

Materials:

  • 5-Chloro-8-hydroxyquinoline (5Cl8HQ) sensor solution

  • Aqueous samples containing Fe²⁺

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Deionized water

  • Stock solutions of other metal ions for selectivity studies (e.g., Al³⁺, Zn²⁺, Pb²⁺)

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of 5Cl8HQ in deionized water. The concentration should be optimized based on the expected range of Fe²⁺ in the samples.

  • Sample Preparation: Collect aqueous samples to be analyzed. If necessary, filter the samples to remove any particulate matter.

  • Measurement:

    • To a cuvette, add a specific volume of the aqueous sample.

    • Add an aliquot of the 5Cl8HQ sensor solution and mix thoroughly.

    • Allow the solution to stand for a few minutes for the color to develop.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-5Cl8HQ complex (typically around 245 nm) using a UV-Vis spectrophotometer.[1]

  • Calibration Curve: Prepare a series of standard solutions of Fe²⁺ with known concentrations. Follow the measurement procedure for each standard to construct a calibration curve of absorbance versus Fe²⁺ concentration.

  • Selectivity Studies: To test for selectivity, add potential interfering ions (e.g., Al³⁺, Zn²⁺, Pb²⁺) to both a blank sample and a sample containing a known concentration of Fe²⁺. Observe any change in color or absorbance to determine the extent of interference.[1]

General Protocol for Fluorescent Metal Ion Detection

This protocol provides a general framework for using a fluorescent probe. Specific parameters such as excitation and emission wavelengths will be probe-dependent.

Materials:

  • Fluorescent probe stock solution (e.g., in DMSO or an appropriate solvent)

  • Aqueous buffer (e.g., HEPES, Tris-HCl at a physiological pH)

  • Stock solutions of the target metal ion and potential interfering ions

  • Fluorometer and appropriate cuvettes or microplates

Procedure:

  • Preparation of Working Solutions:

    • Dilute the fluorescent probe stock solution in the aqueous buffer to the desired working concentration.

    • Prepare a series of standard solutions of the target metal ion in the aqueous buffer.

  • Fluorescence Measurement:

    • In a cuvette or microplate well, add the fluorescent probe working solution.

    • Record the baseline fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Add a known concentration of the target metal ion standard solution and mix.

    • After a short incubation period to allow for complexation, record the fluorescence intensity again.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes).

    • Plot the fluorescence response against the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

  • Selectivity Measurement:

    • To assess selectivity, perform the fluorescence measurement in the presence of various other metal ions at concentrations typically found in the sample matrix. Compare the fluorescence response to that of the target metal ion.

Conclusion

The validation of metal ion detection results requires a thorough understanding of the performance characteristics of the chosen analytical method. 8-hydroxyquinoline derivatives, such as 5-Chloro-8-hydroxyquinoline, offer a sensitive and selective platform for the detection of specific metal ions like Fe²⁺. By comparing their performance against other available probes and adhering to standardized experimental protocols, researchers can ensure the accuracy and reliability of their findings. The choice of the optimal probe will ultimately depend on the specific requirements of the application, including the target ion, the sample matrix, and the desired sensitivity.

References

Comparative Analysis of 5-Fluoro-8-quinolinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 5-Fluoro-8-quinolinol, contextualizing its potential through available experimental data on its structural analogs. While direct quantitative performance data for this compound is not extensively available in the public domain, this guide draws comparisons from closely related 8-hydroxyquinoline derivatives to provide a valuable reference for its potential biological activities.

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This versatility has led to the investigation of its derivatives for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The introduction of a fluorine atom at the 5-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.

Performance Comparison: Anticancer and Antimicrobial Activities

To contextualize the potential efficacy of this compound, this section presents experimental data from its halogenated and substituted analogs. The following tables summarize the in vitro cytotoxicity (IC50 values) against various cancer cell lines and the minimum inhibitory concentration (MIC) against microbial strains for these related compounds.

Anticancer Activity of 8-Hydroxyquinoline Analogs

The cytotoxic potential of 8-hydroxyquinoline derivatives is a key area of investigation. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency. The data below is derived from studies on various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (NQ) Raji (Burkitt's lymphoma)1.46 ± 0.14[1]
A2780 (Ovarian cancer)0.18 ± 0.02[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (Burkitt's lymphoma)14.00 ± 1.20[1]
A2780 (Ovarian cancer)2.03 ± 0.22[1]
5,7-Diiodo-8-hydroxyquinoline (IIQ) Raji (Burkitt's lymphoma)72.00 ± 7.00[1]
A2780 (Ovarian cancer)13.60 ± 1.9[1]
Platinum(II) 5-(ethoxymethyl)-8-hydroxyquinoline complex (PtL1) A549/DDP (Cisplatin-resistant lung cancer)Not specified, but noted as highly potent[2]

Note: Lower IC50 values indicate higher cytotoxic potency.

Antimicrobial Activity of 8-Hydroxyquinoline Analogs

The antimicrobial efficacy of 8-hydroxyquinoline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol) Mycobacterium tuberculosis0.062 - 0.25[3]
8-Hydroxyquinoline Mycobacterium bovis BCG0.3[3]
8-Hydroxy-5-nitroquinoline Mycobacterium bovis BCG1.9[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid Staphylococcus aureus4 - 16[4]
Enterococcus faecalis4 - 16[4]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols used to generate the types of data presented above.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

  • MTT Addition: After the treatment period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Protocol Outline:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Mechanistic Insights: Signaling Pathways

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells and microbes. In cancer cells, these compounds can induce apoptosis (programmed cell death) through various signaling pathways.

Apoptosis Induction Pathway

Many quinoline derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized pathway for apoptosis induction by quinoline derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptors (Fas, TNFR) Quinoline Derivative->Bcl-2 ROS Generation ROS Generation Quinoline Derivative->ROS Generation ROS Generation->Mitochondrion

Caption: Generalized apoptosis induction pathway by quinoline derivatives.

Experimental Workflow for Cytotoxicity and Antimicrobial Testing

The logical flow of experiments to determine the biological activity of a compound like this compound is depicted below.

experimental_workflow cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Screening In Vitro Screening Compound Synthesis\n(this compound)->In Vitro Screening Anticancer Activity Anticancer Activity Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Anticancer Activity->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Antimicrobial Activity Antimicrobial Activity Susceptibility Test (Agar Diffusion) Susceptibility Test (Agar Diffusion) Antimicrobial Activity->Susceptibility Test (Agar Diffusion) Determine MIC Determine MIC Susceptibility Test (Agar Diffusion)->Determine MIC Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Determine MIC->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Apoptosis Assay Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis ROS Measurement ROS Measurement

References

A Comparative Guide to the Fluorescence Properties of 5-Fluoro-8-quinolinol and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of 8-hydroxyquinoline (8-HQ) and its halogenated derivative, 5-Fluoro-8-quinolinol (5-F-8-HQ). 8-Hydroxyquinoline and its derivatives are a critical class of compounds in medicinal chemistry and materials science, known for their roles as fluorescent chemosensors, components in organic light-emitting diodes (OLEDs), and as therapeutic agents.[1] Understanding the influence of substitution on the quinoline scaffold is paramount for the rational design of novel molecules with tailored photophysical characteristics.

Executive Summary

8-Hydroxyquinoline is characterized by its weak intrinsic fluorescence in many solvents, a phenomenon attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[2] This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the pyridine ring in the excited state.[2] However, the fluorescence of 8-HQ can be significantly enhanced upon chelation with metal ions, which blocks the ESIPT pathway.

While specific experimental data for this compound is not extensively available in the reviewed literature, the introduction of an electron-withdrawing fluorine atom at the 5-position is expected to modulate the electronic and photophysical properties of the 8-hydroxyquinoline core. Generally, the presence of an electron-withdrawing group on the 8-hydroxyquinoline skeleton is anticipated to cause a blue-shift in the emission spectrum.[1]

Quantitative Fluorescence Data of 8-Hydroxyquinoline

The fluorescence properties of 8-hydroxyquinoline are highly dependent on the solvent environment. A summary of its key photophysical parameters in various solvents is presented below.

SolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Quantum Yield (Φf)Stokes Shift (nm)
Dioxane2903400.0250
Propanol2903400.0350
Acetonitrile2904100.04120
Ethylene Glycol290365, 4100.2175, 120
Dimethylformamide (DMF)2904100.38120
Dimethyl sulfoxide (DMSO)290365, 4100.4275, 120

Note: Data compiled from a study by Naik & Math. The presence of dual emission bands in some solvents suggests the existence of multiple emitting species.

Expected Fluorescence Properties of this compound

Direct experimental data on the fluorescence quantum yield, excitation, and emission maxima for this compound are scarce in the available literature. However, based on the known effects of substituents on the 8-hydroxyquinoline scaffold, the following qualitative predictions can be made:

  • Emission Wavelength: The fluorine atom is an electron-withdrawing group. Its presence at the 5-position is expected to influence the energy levels of the molecule, likely resulting in a blue-shift (a shift to shorter wavelengths) of the fluorescence emission compared to the parent 8-hydroxyquinoline.[1]

  • Quantum Yield: The effect of fluorination on the quantum yield is not straightforward to predict without experimental data. Halogen substitution can sometimes increase intersystem crossing, which would decrease fluorescence quantum yield. Conversely, if the substitution rigidifies the structure or alters the ESIPT pathway, an enhancement of the quantum yield could be observed.

  • Stokes Shift: The Stokes shift is dependent on both the excitation and emission wavelengths. A blue-shift in the emission spectrum would likely lead to a change in the Stokes shift, the magnitude of which would require experimental determination.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a quinoline derivative, using a well-characterized standard with a known quantum yield.

1. Materials and Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Compound of interest (e.g., this compound)

  • Fluorescence standard with a known quantum yield in the desired wavelength range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the working solutions of the sample and the standard.

    • Record the fluorescence spectrum of the solvent blank.

  • Data Analysis:

    • Correct the emission spectra for the solvent background.

    • Integrate the area under the emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

3. Calculation:

The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

  • Φf_std is the quantum yield of the standard.

  • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing Molecular Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) in 8-Hydroxyquinoline

The weak fluorescence of 8-hydroxyquinoline in many environments is due to the ESIPT process. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer which then non-radiatively decays back to the ground state. This process is depicted in the following diagram.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form (Stable) Enol_S1 Excited Enol Form Enol_S0->Enol_S1 hν (Excitation) Enol_S1->Enol_S0 Fluorescence Keto_S1 Excited Keto Tautomer (Transient) Enol_S1->Keto_S1 Proton Transfer Keto_S1->Enol_S0 Non-Radiative Decay Photon_Absorption Photon Absorption (Excitation) Proton_Transfer ESIPT Fluorescence Fluorescence (Weak) Non_Radiative_Decay Non-Radiative Decay (Dominant)

Caption: ESIPT mechanism in 8-hydroxyquinoline.

Chelation-Enhanced Fluorescence (CHEF) Experimental Workflow

The fluorescence of 8-hydroxyquinoline and its derivatives can be dramatically enhanced upon binding to metal ions. This "turn-on" fluorescence is a result of the inhibition of the ESIPT process and rigidification of the molecular structure upon chelation. The following diagram illustrates a typical experimental workflow to investigate this phenomenon.

CHEF_Workflow Start Prepare Solution of 8-HQ Derivative Measure_Initial Measure Initial Fluorescence Spectrum (Weak Emission) Start->Measure_Initial Add_Metal Titrate with Metal Ion Solution Measure_Initial->Add_Metal Measure_Titration Measure Fluorescence Spectrum after each addition Add_Metal->Measure_Titration Measure_Titration->Add_Metal Repeat Analyze Analyze Spectral Changes (Fluorescence Enhancement) Measure_Titration->Analyze End Determine Binding Stoichiometry & Affinity Analyze->End

Caption: Workflow for CHEF investigation.

References

Comparative Cytotoxicity of 5-Fluoro-8-quinolinol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of 5-Fluoro-8-quinolinol and its structurally related analogues. By presenting key experimental data and detailed methodologies, this document aims to facilitate the objective assessment of these compounds for potential therapeutic applications.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. The 8-hydroxyquinoline scaffold, in particular, has been a focal point of medicinal chemistry research due to its ability to chelate metal ions and interact with various biological targets. Modifications to this core structure, such as halogenation, can significantly influence the cytotoxic potency and selectivity of these compounds. This guide focuses on this compound and compares its cytotoxic profile with other key analogues, providing a valuable resource for drug discovery and development.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of this compound and its analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the available IC50 values for this compound and a selection of its analogues from published studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in cell lines, incubation times, and assay methods can influence the observed IC50 values.

CompoundAnalogue TypeCancer Cell LineIC50 (µM)
This compound Fluoro-substituted Data Not Available in Searched Literature
8-Hydroxyquinoline (8HQ)Parent CompoundRaji (Human B cell lymphoma)~2.5
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)HalogenatedRaji (Human B cell lymphoma)~1.8
5,7-Dichloro-8-quinolinol (CCQ)HalogenatedRaji (Human B cell lymphoma)~1.0
5-Chloro-8-quinolinol (CQ2)HalogenatedRaji (Human B cell lymphoma)~4.5
5,7-Diiodo-8-hydroxyquinoline (IIQ)HalogenatedRaji (Human B cell lymphoma)~6.0
8-Hydroxy-5-nitroquinoline (NQ)Nitro-substitutedRaji (Human B cell lymphoma)0.438
5-Amino-8-quinolinol (A8HQ)Amino-substitutedRaji (Human B cell lymphoma)~3.5

Note: The cytotoxicity data presented above is compiled from a study comparing clioquinol and its analogues.[1] The IC50 values for 8HQ, Clioquinol, CCQ, CQ2, IIQ, NQ, and A8HQ were determined against the Raji cell line.[1] Specific IC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • 96-well plates

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (solvent only) and a negative control (medium only).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cell Adhesion (Overnight) seed_cells->adhesion add_compounds Add Serial Dilutions of Compounds adhesion->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilize Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided with the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways can be involved, and their activation can depend on the specific chemical structure of the quinoline analogue and the cancer cell type.

Apoptosis Induction

Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

  • Intrinsic Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death.[4]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate the executioner caspases.[4]

Some quinoline derivatives can activate both pathways, leading to a more potent apoptotic response.[4]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Conclusion

The available data suggests that substitutions on the 8-hydroxyquinoline scaffold significantly impact cytotoxic activity. Halogenation at the 5 and 7 positions, as seen in clioquinol and 5,7-dichloro-8-quinolinol, appears to enhance cytotoxicity compared to the parent compound, 8-hydroxyquinoline. Notably, the nitro-substituted analogue, 8-hydroxy-5-nitroquinoline, demonstrated the most potent cytotoxic effect in the comparative study.

While specific cytotoxicity data for this compound is currently lacking in the reviewed literature, the established trends suggest that the fluorine substitution is likely to modulate its biological activity. Further experimental studies are warranted to determine the precise IC50 values of this compound against a panel of cancer cell lines. This will enable a more direct and comprehensive comparison with its analogues and provide valuable insights into the structure-activity relationships of this promising class of compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will be instrumental for researchers pursuing these investigations.

References

A Comparative Guide to 5-Fluoro-8-quinolinol and Alternative Fluorescent Probes for Cellular Zinc Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 5-Fluoro-8-quinolinol and its alternatives as fluorescent probes for the detection and quantification of intracellular zinc (Zn²⁺), a critical second messenger in numerous cellular processes. Due to a scarcity of publicly available quantitative data for this compound, this guide utilizes data from its close structural analog, Zinquin, a widely characterized 8-hydroxyquinoline-based zinc sensor. This comparison aims to equip researchers with the necessary information to select the most appropriate probe for their experimental needs.

Introduction to Zinc Probes

Fluorescent probes are indispensable tools for visualizing and quantifying intracellular zinc dynamics. An ideal zinc probe should exhibit high selectivity and sensitivity, with a significant and measurable change in its fluorescent properties upon binding to Zn²⁺. This guide focuses on a comparative analysis of Zinquin (as a proxy for this compound) against two other commonly used zinc probes: FluoZin-3 and Zinpyr-1.

Performance Comparison of Zinc Probes

The selection of a fluorescent probe is dictated by its photophysical properties, binding affinity for the target ion, and its performance within the complex cellular environment. The following tables summarize the key quantitative data for Zinquin, FluoZin-3, and Zinpyr-1 to facilitate an objective comparison.

Table 1: Photophysical and Binding Properties of Selected Zinc Probes

PropertyZinquin (acid form)FluoZin-3Zinpyr-1
Excitation Max (λex) ~368 nm[1]~494 nm~507 nm (with Zn²⁺)
Emission Max (λem) ~490 nm[1]~516 nm~513-558 nm
Quantum Yield (Φ) Data not readily availableData not readily availableData not readily available
Dissociation Constant (Kd) 370 nM (1:1), 850 nM (2:1)[2]~15 nM[3]~0.7 nM
Fold Fluorescence Increase Significant increase>50-fold[3]~3-fold
Cell Permeability Ester form is permeable[4]AM ester form is permeable[5]Cell-permeable

Table 2: Selectivity and Interference

ProbePrimary TargetKnown Interferences
Zinquin Zn²⁺Can form ternary complexes with proteins[4]. Also fluoresces with cadmium, though intracellular cadmium is typically low[6].
FluoZin-3 Zn²⁺Minimal interference from Ca²⁺ up to 1 µM[3].
Zinpyr-1 Zn²⁺Can be interfered with by other metal ions like Hg²⁺ and Cd²⁺[7].

Signaling Pathway and Experimental Workflow

To aid in the conceptual understanding and practical application of these probes, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

G General Signaling Pathway of a Turn-On Fluorescent Zinc Probe Probe Non-fluorescent Probe Complex Fluorescent Probe-Zn²⁺ Complex Probe->Complex Binding Zn Intracellular Zn²⁺ Zn->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

General mechanism of a "turn-on" fluorescent zinc probe.

G Experimental Workflow for Intracellular Zinc Imaging cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis CellCulture Culture cells to desired confluency PrepareProbe Prepare probe working solution CellCulture->PrepareProbe Incubate Incubate cells with probe PrepareProbe->Incubate Wash Wash cells to remove excess probe Incubate->Wash AcquireBaseline Acquire baseline fluorescence (F) Wash->AcquireBaseline AddStimulus Add stimulus (optional) AcquireBaseline->AddStimulus AcquireStimulated Acquire fluorescence post-stimulus AddStimulus->AcquireStimulated MeasureIntensity Measure fluorescence intensity AcquireStimulated->MeasureIntensity QuantitativeAnalysis Quantitative analysis (F/F₀, Fmin/Fmax) MeasureIntensity->QuantitativeAnalysis

A typical experimental workflow for detecting cellular zinc.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide experimental protocols for the key procedures cited in this guide.

I. General Protocol for Intracellular Zinc Staining with Zinquin

This protocol is adapted for the use of Zinquin ethyl ester for live-cell imaging of intracellular zinc.

Materials:

  • Zinquin ethyl ester stock solution (10 mM in DMSO)[4]

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol red

  • Cultured cells on coverslips or imaging plates

  • Fluorescence microscope with appropriate filters for UV excitation and blue emission

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of Zinquin ethyl ester in HBSS. The final concentration typically ranges from 5 to 40 µM, but should be optimized for the specific cell type[6].

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Zinquin working solution for 15-30 minutes at 37°C[6].

  • Washing: Wash the cells twice with HBSS to remove extracellular probe[6].

  • Imaging:

    • Mount the coverslip or plate on the fluorescence microscope.

    • Excite the cells at ~368 nm and capture the emission at ~490 nm[1].

    • Acquire images for analysis. For quantitative measurements, it is recommended to determine minimum (Fmin) and maximum (Fmax) fluorescence by treating cells with a zinc chelator (e.g., TPEN) and a zinc ionophore with saturating zinc (e.g., pyrithione and ZnSO₄), respectively[4].

II. General Protocol for Intracellular Zinc Imaging with FluoZin-3 AM

This protocol describes the use of the acetoxymethyl (AM) ester form of FluoZin-3 for detecting intracellular zinc.

Materials:

  • FluoZin-3 AM stock solution (1-5 mM in DMSO)[8]

  • Pluronic® F-127 (20% w/v in DMSO, optional)[8]

  • Buffered physiological medium (e.g., HBSS)

  • Cultured cells

  • Fluorescence microscope or plate reader with filters for FITC (Ex/Em ~494/516 nm)[9]

Procedure:

  • Probe Loading Solution: Dilute the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in the desired buffer[8]. For cells that are difficult to load, the addition of Pluronic® F-127 to a final concentration of ~0.02% can aid in probe dispersion[8].

  • Cell Incubation: Incubate the cells with the FluoZin-3 AM loading solution for 15-60 minutes at 20-37°C[8].

  • Washing and De-esterification: Wash the cells with indicator-free medium to remove any non-specifically bound probe. Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases[8].

  • Fluorescence Measurement:

    • Excite the cells at ~494 nm and measure the emission at ~516 nm[9].

    • Record the fluorescence intensity before and after experimental treatments.

III. General Protocol for Cellular Zinc Detection with Zinpyr-1

This protocol outlines the use of Zinpyr-1 for the detection of intracellular zinc.

Materials:

  • Zinpyr-1 stock solution (in DMSO)

  • Assay buffer (e.g., HBSS)

  • Cultured cells

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~507/530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or on coverslips and culture for 48 hours[10].

  • Probe Incubation: Prepare a working solution of Zinpyr-1 in assay buffer. A final concentration of 0.05 µM has been reported to be effective[11][12]. Incubate the cells with the Zinpyr-1 solution for a defined period (e.g., 90 minutes)[11][12].

  • Fluorescence Measurement:

    • Measure the basal fluorescence (F).

    • For quantitative analysis, sequentially add a chelator (e.g., EDTA) to determine the minimum fluorescence (Fmin) and then excess zinc sulfate to determine the maximum fluorescence (Fmax)[11][12].

    • Excite the sample at ~507 nm and collect the emission around 530 nm.

IV. Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Sample of unknown quantum yield

  • Standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be low enough to ensure the absorbance is in the linear range (typically < 0.1).

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using the fluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where:

    • Φₛₜ is the quantum yield of the standard

    • Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

V. Protocol for Determining the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank.

Materials:

  • Fluorometer

  • Blank samples (matrix without the analyte)

  • A series of low-concentration standards of the analyte

Procedure:

  • Measure Blank Signal: Measure the fluorescence intensity of at least 10 independent blank samples.

  • Calculate Blank Statistics: Calculate the mean (μʙ) and the standard deviation (σʙ) of the blank measurements.

  • Determine the Limit of Blank (LOB): LOB = μʙ + 1.645 * σʙ

  • Measure Low-Concentration Samples: Measure the fluorescence intensity of several samples with a known, low concentration of the analyte.

  • Calculate LOD: A common method is to use the 3σ/S method, where σ is the standard deviation of the blank and S is the slope of the calibration curve at low concentrations[13].

    • Prepare a calibration curve by plotting fluorescence intensity versus the concentration of a series of low-concentration standards.

    • Determine the slope (S) of the linear portion of the calibration curve.

    • Calculate the LOD using the formula: LOD = 3 * σʙ / S[13].

Conclusion

The selection of a fluorescent probe for zinc detection is a critical decision that depends on the specific experimental requirements. While this compound belongs to a promising class of compounds, the lack of specific quantitative data necessitates the use of analogs like Zinquin for comparative purposes. Zinquin offers good sensitivity for zinc, but researchers should be mindful of its potential interactions with cellular proteins. FluoZin-3 provides a high-affinity option with a large fluorescence turn-on and minimal calcium interference. Zinpyr-1 stands out for its very high affinity for zinc. This guide provides the foundational data and protocols to enable researchers to make an informed choice and to design robust experiments for the investigation of the vital role of zinc in cellular biology.

References

Comparative Analysis of 5-Fluoro-8-quinolinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-Fluoro-8-quinolinol and its structural analogs, offering insights into its potential biological activities and mechanisms of action. Due to the limited availability of direct experimental data for this compound, this report extrapolates its profile from robust data on structurally related quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals to inform future research into this promising molecule.

Data Presentation: Comparative Biological Activities

The biological activities of 8-hydroxyquinoline derivatives are significantly influenced by substitutions on the quinoline ring. The introduction of a fluorine atom at the C-5 position, as in this compound, is known to enhance metabolic stability and membrane permeability.[1] The following tables summarize the observed activities of various 8-hydroxyquinoline analogs, providing a predictive framework for the potential efficacy of this compound.

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell Line(s)Observed Activity (IC₅₀)Reference(s)
8-Hydroxy-5-nitroquinoline (Nitroxoline)Human cancer cell lines5-10 fold lower than clioquinol[2][3]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Human cancer cell linesPotent anticancer agent[3]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3BMTS₅₀ range of 6.25-25 µg/mL[4]
Pyrimido[5,4-c]quinoline-4-(3H)-one derivativesKB, CNE2, MGC-803, GLC-82, MDA-MB-453, MCF-7Moderate antitumor activity[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[5]

Table 2: Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicrobial Strain(s)Observed Activity (MIC)Reference(s)
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive and Gram-negative bacteria4–16 µg/mL[6]
Triazole-8-hydroxyquinoline derivativesCandida species31.25–1000 mg/mL[6][7]
5-Amino-8-hydroxyquinolineS. aureus, E. coli, C. albicansGood antibacterial and antifungal efficacy[8]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans, Candida spp., Aspergillus spp.15.6 µg/mL (for C. neoformans)[9]
5-sulphonamido-8-hydroxyquinoline derivativesEscherichia coli, Pseudomonas aeruginosaPotent inhibition[10]

Experimental Protocols

The evaluation of novel quinoline-based drug candidates typically follows a structured preclinical workflow.[11] Below are detailed methodologies for key experiments commonly cited in the characterization of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control such as 5-Fluorouracil (5-FU) is often included.[12]

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[12]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth) and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[2]

  • Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the evaluation and potential mechanisms of action of this compound and its analogs.

G cluster_0 Preclinical Evaluation Workflow In Silico Screening In Silico Screening Synthesis Synthesis In Silico Screening->Synthesis Prioritized Candidates In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays Novel Compounds In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Active Compounds Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacious & Safe Compounds

Caption: Preclinical workflow for quinoline drug candidates.

G cluster_1 Anticancer Mechanism of 8-Hydroxyquinolines 8-Hydroxyquinoline 8-Hydroxyquinoline Metal Ion Chelation Metal Ion Chelation 8-Hydroxyquinoline->Metal Ion Chelation Binds Cu2+, Zn2+, Fe3+ Enzyme Inhibition Enzyme Inhibition 8-Hydroxyquinoline->Enzyme Inhibition e.g., Proteasome ROS Generation ROS Generation Metal Ion Chelation->ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis Enzyme Inhibition->Apoptosis

Caption: Proposed anticancer mechanism for 8-hydroxyquinolines.

G cluster_2 5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase Inhibition RNA Damage RNA Damage FUTP->RNA Damage DNA Damage DNA Damage FdUTP->DNA Damage Cell Death Cell Death Thymidylate Synthase Inhibition->Cell Death RNA Damage->Cell Death DNA Damage->Cell Death

References

Inter-Laboratory Validation of 5-Fluoro-8-quinolinol Assay Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of analytical assays for 5-Fluoro-8-quinolinol, a compound of interest in pharmaceutical research and development. Due to the absence of published inter-laboratory studies specifically for this compound, this document outlines a comparative guide based on established principles of analytical method validation, such as those from the International Council for Harmonisation (ICH). The provided data and protocols are representative examples to guide researchers in designing and evaluating their own studies.

The objective of an inter-laboratory validation study, also known as a proficiency test, is to assess the reproducibility and reliability of an analytical method when performed by different laboratories.[1][2] This process is crucial for standardizing assays, ensuring consistent quality control, and generating reliable data for regulatory submissions.

Comparative Analysis of Analytical Methods

For the quantification of this compound, two common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Hypothetical Performance Characteristics of this compound Assays

The following table summarizes typical performance data expected from an inter-laboratory study comparing a conventional HPLC-UV method with a more sensitive UPLC-MS/MS method. Acceptance criteria are based on common industry standards.[3]

Performance ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MSTypical Acceptance Criteria
Linearity (R²) > 0.998> 0.999≥ 0.995[3]
Range 1 - 100 µg/mL0.1 - 1000 ng/mLAssay: 80-120% of target[3]
Accuracy (% Recovery) 98.5% ± 1.5%99.2% ± 0.8%98.0% - 102.0% for assay[4]
Precision (RSD%)
- Repeatability< 2.0%< 1.5%≤ 2%[3]
- Inter-Lab Reproducibility< 4.0%< 3.0%≤ 5%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mLSignal-to-Noise Ratio ≥ 3:1[3]
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise Ratio ≥ 10:1[3]
Robustness PassedPassedNo significant impact on results

Experimental Protocols

Detailed methodologies are essential for ensuring consistency across participating laboratories.

Method A: HPLC-UV Protocol

This protocol describes a standard reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analysis: Inject prepared standards, QCs, and unknown samples for analysis.

Method B: UPLC-MS/MS Protocol

This protocol provides a high-sensitivity method suitable for trace-level quantification.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution will be used.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard will be monitored.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) and an internal standard in methanol.

    • Create calibration standards by spiking the analyte and a fixed concentration of the internal standard into the relevant matrix (e.g., plasma, formulation blank) to achieve concentrations from 0.1 to 1000 ng/mL.

    • Perform a sample clean-up step (e.g., protein precipitation or solid-phase extraction) for complex matrices.

Visualizations of Workflow and Logic

Diagrams are provided to clarify the experimental workflow and the relationships between validation parameters.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Reporting A Develop Standardized Protocol B Prepare & Distribute Homogeneous Samples A->B C Select Participating Laboratories B->C D Labs Perform Assay as per Protocol C->D E Data Collection (e.g., Peak Areas, Concentrations) D->E F Centralized Statistical Analysis E->F G Calculate Performance Metrics (Accuracy, Precision, etc.) F->G H Compare Inter-Lab Variability G->H I Generate Validation Report H->I J Assess Method Suitability I->J

Caption: Workflow for an inter-laboratory validation study.

G cluster_quant Quantitative Tests cluster_qual Qualitative & Threshold Tests cluster_robust Method Reliability Accuracy Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ determines Linearity Linearity Range Range Linearity->Range defines Range->Accuracy Range->Precision LOQ->Range lower limit Specificity Specificity LOD LOD LOD->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Logical relationships between analytical validation parameters.

References

Benchmarking 5-Fluoro-8-quinolinol: A Comparative Guide to Standard Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the demand for sensitive, specific, and robust analytical methods is paramount. 5-Fluoro-8-quinolinol, a halogenated derivative of the versatile chelating agent 8-hydroxyquinoline, presents a promising, yet not extensively documented, candidate for various analytical applications. This guide provides a comprehensive benchmark of this compound against established standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Spectrophotometric/Fluorometric methods.

Due to the limited availability of direct experimental data for this compound, its performance characteristics in certain methods are extrapolated based on the well-documented behavior of its parent compound, 8-hydroxyquinoline, and the known effects of fluorination on molecular properties. This guide aims to provide a foundational resource to stimulate further research and application of this promising analytical reagent.

Data Presentation: A Comparative Summary

The following tables summarize the key performance indicators of this compound in comparison to standard analytical methods for the analysis of quinoline derivatives and other relevant analytes.

Table 1: Comparison of Chromatographic Methods

ParameterThis compound (HPLC - Predicted)Standard HPLC Method for Quinoline Derivatives[1]Standard GC-MS Method for Quinoline[2][3]Standard Capillary Electrophoresis for Quinolines[4][5]
Principle Reverse-phase chromatography with UV or Fluorescence detection.Reverse-phase chromatography with UV detection.[1]Gas-phase separation followed by mass spectrometric detection.[2]Separation based on electrophoretic mobility in a capillary.[4][5]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL[1]0.1 mg/kg[2]Low ng/mL to µg/mL range
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.2 - 5.0 µg/mL[1]--
Linearity (r²) > 0.998> 0.999[1]> 0.999[2]Typically > 0.99
Precision (%RSD) < 3%< 2%[1]1.4 - 3.8%[2]< 5%
Accuracy (% Recovery) 95 - 105%98% - 102%[1]82.9 - 92.0%[2]90 - 110%
Typical Application Quantification in pharmaceutical formulations, biological fluids.Quantification of quinoline derivatives in various matrices.[1]Determination of volatile and semi-volatile quinolines in complex matrices like textiles.[2][6]Analysis of isoquinoline alkaloids in plant extracts.[4]

Note: The data for this compound in HPLC is predicted based on the performance of similar fluorinated and hydroxylated quinoline compounds.

Table 2: Comparison of Spectroscopic Methods

ParameterThis compound (Fluorometry - Predicted)This compound (Spectrophotometry - Predicted)Standard Spectrophotometric Method (8-hydroxyquinoline)[7][8]
Principle Measurement of fluorescence intensity of metal chelates.Measurement of light absorbance of colored metal complexes.Formation of a colored complex with an analyte, followed by absorbance measurement.[7][8]
Wavelength (λmax) Excitation: ~370 nm, Emission: ~520 nm (metal-dependent)~360-400 nm (metal-dependent)Varies with analyte and complexing agent (e.g., 359 nm for Fe(III) with 8-hydroxyquinoline).[8]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow µg/mL rangeµg/mL range
Linearity Wide linear dynamic rangeObeys Beer's Law over a specific concentration range.Obeys Beer's Law over a specific concentration range.[8]
Selectivity High (dependent on metal chelation and fluorescence properties)Moderate (can be improved with masking agents)Moderate, often requires separation or masking agents.
Typical Application Trace metal analysis, fluorescent sensing.[9]Quantification of metal ions in various samples.[9]Determination of metal ions and organic compounds.[7][8]

Note: The data for this compound is predicted based on the known properties of 8-hydroxyquinoline and the influence of the fluoro-substituent on its spectroscopic and chelating behavior.

Experimental Protocols

Detailed methodologies for the key standard analytical methods are provided below. These protocols can be adapted for the analysis of this compound with appropriate optimization.

High-Performance Liquid Chromatography (HPLC) for Quinoline Derivatives

This protocol is a general guideline for the analysis of quinoline derivatives and would require optimization for this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]

  • High-purity water.

  • Phosphoric acid or other suitable buffer components.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Phosphoric acid in Water) and Mobile Phase B (e.g., Acetonitrile).

  • Gradient Program: A typical gradient could be: 0-20 min, 20-80% B.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 289 nm for Quinoline-2-carboxylic acid).

  • Injection Volume: 10 µL.

Sample Preparation:

  • For solid samples: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and sonicate to ensure complete dissolution. Dilute to a known volume.

  • For biological fluids: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.[1]

  • Filter all samples through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline

This method is suitable for the analysis of volatile and semi-volatile quinoline compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

  • DB-5MS capillary column (or equivalent).[2]

GC-MS Conditions:

  • Inlet Temperature: 250 °C.[2]

  • Injection Mode: Splitless.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 90°C for 2 min, ramp to 260°C at 20°C/min, and hold for 3 min.[2]

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity.[2]

Sample Preparation:

  • Ultrasonic Extraction: For solid matrices like textiles, cut the sample into small pieces and extract with a suitable solvent (e.g., toluene) using an ultrasonic bath.[2]

  • Filter the extract through a 0.45 µm filter before injection.[2]

Spectrophotometric Determination of Metal Ions using 8-Hydroxyquinoline

This protocol can be adapted for this compound, likely with a shift in the wavelength of maximum absorbance.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Standard solution of the metal ion of interest.

  • Solution of 8-hydroxyquinoline in a suitable solvent (e.g., chloroform or an aqueous micellar solution).[8]

  • Buffer solutions to control pH.

Procedure:

  • Prepare a series of standard solutions of the metal ion.

  • To each standard and a blank, add the 8-hydroxyquinoline solution and buffer to the optimal pH for complex formation.

  • If using solvent extraction, extract the metal-oxine complex into an organic solvent like chloroform.[8]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against the reagent blank.[8]

  • Construct a calibration curve of absorbance versus concentration.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Sonicate & Dilute B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV/DAD Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J Detection_Pathway Analyte Metal Ion (e.g., Mⁿ⁺) Complex Fluorescent/ Colored Complex Analyte->Complex Chelation Reagent This compound Reagent->Complex Signal Analytical Signal (Fluorescence/ Absorbance) Complex->Signal Detection

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-8-quinolinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 5-Fluoro-8-quinolinol.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles[1][2]. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].

Quantitative Data Summary for Related Quinolinol Compounds

The following table summarizes key hazard and disposal information extracted from the Safety Data Sheets of closely related quinolinol compounds. This data should be used as a conservative guide for the handling and disposal of this compound.

Parameter8-Quinolinol5-Chloro-8-hydroxyquinolineGeneral Quinoline Derivatives
UN Number UN 2811[3]Not specifiedUN 2811 (for toxic solids, organic, n.o.s.)[3]
Hazard Class 6.1 (Toxic)[3][4]D2B (Toxic)[5]6.1 (Toxic)[3]
Packing Group III[3]Not specifiedIII[3]
Primary Hazards Acute toxicity (oral), Serious eye damage, Skin sensitization[3]Causes eye, skin, and respiratory tract irritation[5][6]Potential environmental toxin, Halogenated organic compound[1]
Disposal Route Hazardous waste[3]Approved waste disposal plant[7]Hazardous waste[1][4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be identified and segregated as hazardous waste[2].

  • This waste stream should be kept separate from other laboratory waste to prevent unintended chemical reactions[2].

2. Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers[2].

  • The container must be in good condition with a secure, leak-proof lid.

  • The label should prominently display "Hazardous Waste" and include the full chemical name "this compound," along with its approximate concentration and quantity[2].

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].

  • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel[2].

  • Regularly inspect the SAA for any signs of leakage or container deterioration[2].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[8].

  • All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations[9].

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space[1].

  • Control and Contain: If it is safe to do so, prevent the further spread of the spill using inert absorbent materials such as vermiculite or sand[1][4].

  • Cleanup:

    • For small spills, carefully absorb the material with an inert substance[1].

    • Place the contaminated absorbent material into a sealed and properly labeled container for disposal as hazardous waste[1].

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste[1].

Experimental Protocols Cited

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from the SDS of analogous compounds. No specific experimental protocols for the disposal of this compound were found in the search results. The primary protocol is to treat it as a hazardous waste and follow institutional and regulatory guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Identify Waste Containing This compound B->C Waste Generation D Segregate as 'Halogenated Organic Waste' C->D E Use Approved, Labeled Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Dispose in Accordance with All Regulations G->H S1 Evacuate and Alert S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material as Hazardous Waste S2->S3 S4 Decontaminate Spill Area S3->S4

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-Fluoro-8-quinolinol. The following guidance is based on the safety data of structurally similar compounds, including 5-Chloro-8-hydroxyquinoline and 8-Quinolinol.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance and handle it with extreme care in a controlled laboratory environment. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Acute Toxicity: Toxic if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][4][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

  • Sensitization: May cause an allergic skin reaction.[4][5][6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[4][5]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE)

Always wear the appropriate PPE when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect from splashes.[1] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves provide good resistance to a wide range of chemicals.[7] For prolonged or frequently repeated contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[8] Always inspect gloves for integrity before use.
Body Protection Chemical-resistant lab coatA lab coat should be worn to protect against skin contact.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesUse in a well-ventilated area or a chemical fume hood.[7] If ventilation is inadequate or if there is a risk of aerosol or dust generation, a respirator is necessary.

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible.[3][9]

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials readily available.

Handling:

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Wear the full complement of recommended PPE at all times.

  • Avoid creating dust or aerosols.[3][7]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][5]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 prep4 Prepare Equipment & Reagents prep3->prep4 handle1 Don Full PPE prep4->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Weigh Compound Carefully handle2->handle3 handle4 Perform Experimental Work handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: First Aid

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

Waste Collection:

  • Collect all waste contaminated with this compound in a designated, labeled, and sealed container. This includes unused material, contaminated PPE (gloves, etc.), and any cleanup materials from spills.

  • Do not mix with other waste streams unless compatible.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways, as it is very toxic to aquatic life.[4][5]

Logical Flow for Waste Disposal

start Waste Generated collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Hazardous Waste Area segregate->store dispose Arrange for Pickup by Licensed Disposal Company store->dispose end Waste Disposed dispose->end

Caption: Logical flow for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.